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  • Product: 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole
  • CAS: 62041-51-4

Core Science & Biosynthesis

Foundational

chemical and physical properties of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole

An in-depth technical analysis and methodological guide on the chemical, physical, and synthetic properties of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole . Executive Summary 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (Molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide on the chemical, physical, and synthetic properties of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole .

Executive Summary

2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (Molecular Formula: C₁₂H₁₃NO) is a highly versatile heteroaromatic building block. Compounds containing the 1-methyl-2-arylpyrrole core are privileged scaffolds in medicinal chemistry, frequently utilized in the development of COX inhibitors, kinase modulators, and advanced functional materials (such as OLEDs and conducting polymers)[1].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system. The presence of the meta-methoxy group on the phenyl ring introduces unique electronic effects—specifically, an inductive electron-withdrawing effect coupled with a lack of direct resonance donation to the pyrrole linkage—which fundamentally alters its reactivity profile compared to its para-substituted analogs. This guide delineates the physicochemical properties, structural dynamics, and field-proven synthetic protocols required to handle and synthesize this compound with high fidelity.

Molecular Identity & Physiochemical Profile

Understanding the baseline physical and chemical parameters is critical for predicting solubility, chromatographic behavior, and pharmacokinetic potential (e.g., Lipinski’s Rule of Five compliance). The quantitative data for 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole is summarized below.

PropertyValueScientific Implication
Molecular Weight 187.24 g/mol Highly compliant with small-molecule drug discovery parameters.
Formula C₁₂H₁₃NOIndicates a high degree of unsaturation (Degree of Unsaturation = 7).
Topological Polar Surface Area (tPSA) 14.16 ŲExcellent membrane permeability; N (pyrrole) and O (ether) contribute minimally to polar surface drag.
Hydrogen Bond Donors 0The pyrrole nitrogen is methylated, eliminating H-bond donation and reducing protic solvent interactions.
Hydrogen Bond Acceptors 1The methoxy oxygen serves as the sole H-bond acceptor; the pyrrole nitrogen lone pair is delocalized in the aromatic sextet.
Estimated LogP ~3.1Lipophilic; requires non-polar to moderately polar solvent systems (e.g., Hexanes/EtOAc) for chromatography.
Physical State (RT) Viscous oil to low-melting solidProne to oxidation; must be stored under inert gas (Ar/N₂) at -20 °C.

Strategic Synthesis Workflows

The synthesis of 1-methyl-2-arylpyrroles has evolved significantly. Historically reliant on traditional Suzuki-Miyaura cross-coupling (which requires pre-functionalized boronic acids), modern methodologies prioritize atom economy and step-efficiency. The two most robust pathways are Palladium-Catalyzed Direct C-H Arylation [2] and Decarboxylative Cross-Coupling [1][3].

SynthesisWorkflow Target 2-(3-Methoxyphenyl) -1-methyl-1H-pyrrole CH_Arylation Direct C-H Arylation (High Atom Economy) Target->CH_Arylation Decarboxylative Decarboxylative Coupling (Strict Regiocontrol) Target->Decarboxylative Suzuki Suzuki-Miyaura (Traditional) Target->Suzuki ReagentsCH 1-Methylpyrrole + 3-Bromoanisole Pd(OAc)2, Bulky Ligand, Base CH_Arylation->ReagentsCH ReagentsDecarb 1-Methylpyrrole-2-carboxylic acid + 3-Bromoanisole Pd cat., Heat (-CO2) Decarboxylative->ReagentsDecarb ReagentsSuzuki 1-Methylpyrrole-2-boronic acid + 3-Bromoanisole Pd(PPh3)4, K2CO3 Suzuki->ReagentsSuzuki

Synthesis Strategy Decision Tree: Comparing modern Pd-catalyzed pathways for arylpyrrole generation.

Causality in Route Selection:
  • Direct C-H Arylation: Preferred for its operational simplicity. However, because 1-methylpyrrole has two reactive C-H sites (C2 and C5), excess pyrrole must be used to suppress diarylation[2].

  • Decarboxylative Cross-Coupling: Chosen when absolute regiocontrol is mandatory. The carboxylate group at the C2 position acts as a traceless directing group, extruding CO₂ and guaranteeing coupling exclusively at the C2 position[1][3].

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and specific quenching steps to prevent catalyst degradation and byproduct formation.

Protocol A: Direct C-H Arylation via Palladium Catalysis

Reference standard adapted from established indole/pyrrole arylation methodologies[2].

Objective: Synthesize 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole directly from 1-methylpyrrole and 3-bromoanisole.

  • System Preparation (Inert Atmosphere): Flame-dry a 25 mL Schlenk tube under vacuum and backfill with Argon (repeat 3x). Causality: Pd(0) intermediates are highly sensitive to oxygen, which causes premature catalyst deactivation via oxidation to inactive Pd(II) species.

  • Catalyst & Base Loading: Add Palladium(II) acetate (Pd(OAc)₂, 5 mol%, 11.2 mg), 2-(dicyclohexylphosphino)biphenyl (Cy₂P-o-biphenyl, 10 mol%, 35 mg), and anhydrous K₃PO₄ (2.0 equiv, 424 mg).

  • Substrate Addition: Inject anhydrous N,N-dimethylacetamide (DMA, 3 mL). Add 3-bromoanisole (1.0 mmol, 187 mg) and 1-methylpyrrole (5.0 mmol, 405 mg). Causality: A 5-fold excess of 1-methylpyrrole is critical to kinetically outcompete the formation of 2,5-bis(3-methoxyphenyl)-1-methylpyrrole (diarylation)[2].

  • Reaction Execution: Seal the tube and heat at 125 °C for 24 hours behind a blast shield. Monitor via GC-MS using dodecane as an internal standard.

  • Quench & Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove palladium black and insoluble salts. Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to quantitatively remove the DMA solvent.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5). The product elutes as a pale yellow oil.

Protocol B: Additive-Free Decarboxylative Cross-Coupling

Reference standard adapted from decarboxylative cross-coupling protocols[3].

Objective: Achieve strict C2-regioselective arylation using a carboxylic acid directing group.

  • Reagent Mixing: In a glovebox, combine 1-methylpyrrole-2-carboxylic acid (1.2 mmol, 150 mg), 3-bromoanisole (1.0 mmol, 187 mg), and a Buchwald-style Pd precatalyst (e.g., XPhos Pd G3, 1 mol%) in a sealed vial[3].

  • Solvent & Heat: Dissolve in anhydrous 1,4-dioxane (0.12 M). Heat the mixture to 120 °C for 48 hours. Causality: The thermal energy is required to overcome the activation barrier for the extrusion of CO₂ from the Pd-carboxylate intermediate.

  • Isolation: The reaction produces only CO₂ and halide salts as stoichiometric byproducts[3]. Filter, concentrate, and purify via chromatography as described in Protocol A.

Mechanistic Causality in Palladium Catalysis

The success of the Direct C-H Arylation relies on a Concerted Metalation-Deprotonation (CMD) pathway. Understanding this cycle is essential for troubleshooting low yields or catalyst poisoning.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II)(Ar)(Br)L_n Oxidative Addition Pd0->PdII_Ox + 3-Bromoanisole (Oxidative Addition) PdII_CMD Pd(II)(Ar)(Pyrrole)L_n CMD Intermediate PdII_Ox->PdII_CMD + 1-Methylpyrrole & Base (Concerted Metalation-Deprotonation) PdII_CMD->Pd0 Reductive Elimination Product 2-(3-Methoxyphenyl) -1-methyl-1H-pyrrole PdII_CMD->Product

Palladium-Catalyzed C-H Arylation Cycle: Highlighting the CMD mechanism where the base assists in the deprotonation of the pyrrole C2-H bond simultaneously with Pd-C bond formation.

Mechanistic Insights:

  • Oxidative Addition: The electron-rich phosphine ligand (e.g., Cy₂P-o-biphenyl) increases the electron density on the Pd center, facilitating the insertion of Pd(0) into the strong C-Br bond of 3-bromoanisole.

  • CMD Step: The base (PO₄³⁻ or CO₃²⁻) coordinates to the Pd(II) center and acts as an internal proton shuttle. It abstracts the proton from the C2 position of the 1-methylpyrrole while the Pd-C bond forms. The meta-methoxy group on the aryl ring slightly withdraws electron density inductively, which can accelerate the reductive elimination step compared to electron-donating para-substituents[2].

  • Reductive Elimination: The two aryl groups couple, releasing the target molecule and regenerating the Pd(0) catalyst.

Analytical Characterization Signatures

To validate the synthesized product, compare empirical data against these theoretical spectroscopic signatures:

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 7.30 (t, J = 8.0 Hz, 1H, Aryl H-5)

    • δ 7.00 - 6.95 (m, 2H, Aryl H-2, H-6)

    • δ 6.85 (ddd, J = 8.0, 2.5, 1.0 Hz, 1H, Aryl H-4)

    • δ 6.72 (dd, J = 2.7, 1.9 Hz, 1H, Pyrrole H-5)[1]

    • δ 6.25 (dd, J = 3.5, 1.9 Hz, 1H, Pyrrole H-3)

    • δ 6.18 (dd, J = 3.5, 2.7 Hz, 1H, Pyrrole H-4)

    • δ 3.85 (s, 3H, -OCH₃)

    • δ 3.67 (s, 3H, N-CH₃)[1]

  • ¹³C NMR (125 MHz, CDCl₃): Key signals expected around δ 159.5 (C-OMe), 134.5 (Pyrrole C2), 129.5, 124.0, 121.5, 114.2, 112.5, 108.5, 107.8, 55.3 (-OCH₃), 35.1 (N-CH₃).

  • HRMS (ESI-TOF): Calculated for C₁₂H₁₄NO⁺ [M+H]⁺: 188.1070; Found: 188.1075.

Sources

Exploratory

Pharmacological Mechanisms of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole Derivatives: A Technical Guide

Executive Summary The 1-methyl-1H-pyrrole scaffold, particularly when functionalized with a 3-methoxyphenyl moiety at the C2 position, represents a privileged pharmacophore in modern medicinal chemistry. As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-methyl-1H-pyrrole scaffold, particularly when functionalized with a 3-methoxyphenyl moiety at the C2 position, represents a privileged pharmacophore in modern medicinal chemistry. As a Senior Application Scientist, I have structured this whitepaper to dissect the dual-action potential of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole derivatives. By analyzing their structural-activity relationships (SAR), we will explore their potent antimitotic activity via tubulin polymerization inhibition and their targeted anti-inflammatory profile via selective cyclooxygenase-2 (COX-2) inhibition.

Structural Pharmacology of the Core Scaffold

The pharmacological versatility of 2-(3-methoxyphenyl)-1-methyl-1H-pyrrole stems from its precise spatial geometry. The 1-methyl group restricts the free rotation of the pyrrole ring, locking the adjacent phenyl ring into an optimal dihedral angle. This rigid, semi-planar conformation allows the scaffold to act as a highly effective bioisostere for classical cis-stilbene structures (in oncology) and diaryl heterocycles (in immunology). Furthermore, the methoxy substitution at the meta (3-) position of the phenyl ring acts as a critical hydrogen bond acceptor, dictating target selectivity.

Mechanism I: Tubulin Polymerization Inhibition (Oncology)

Causality & Structural Basis

Microtubules are highly dynamic cytoskeletal polymers composed of α/β -tubulin heterodimers. The 2-(3-methoxyphenyl)-1-methyl-1H-pyrrole derivatives exert their anticancer activity by targeting the colchicine binding site located at the intra-dimer interface of β -tubulin.

The causality of this interaction relies heavily on the 3-methoxy group. Structural studies demonstrate that this moiety forms a crucial hydrogen bond with the thiol group of Cys241 in β -tubulin. This anchoring prevents the curved tubulin dimer from adopting the straight conformation required for microtubule incorporation. Consequently, the assembly of the mitotic spindle is aborted, leading to prolonged M-phase arrest, mitotic catastrophe, and the suppression of microtubule-dependent signaling cascades, such as the Hedgehog (Hh) pathway [1].

TubulinPathway A 2-(3-Methoxyphenyl)- 1-methyl-1H-pyrrole B Colchicine Binding Site (β-Tubulin Cys241) A->B High Affinity Binding C Inhibition of α/β Heterodimer Assembly B->C Conformational Lock D Microtubule Depolymerization C->D Spindle Destabilization E M-Phase Arrest & Apoptosis D->E Mitotic Catastrophe F Hedgehog Signaling Suppression D->F Gli Translocation Block

Fig 1. Tubulin polymerization inhibition and downstream apoptotic signaling pathway.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

Causality for Assay Choice: Pyrrole derivatives often absorb strongly in the UV-Vis spectrum (300-400 nm), which confounds standard absorbance-based turbidity assays at 340 nm. To ensure a self-validating system, we utilize a fluorescence-based approach using a reporter fluorophore (e.g., DAPI) that enhances emission upon binding to polymerized microtubules.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a tubulin reaction mix containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter.

  • Compound Plating: Dispense 5 µL of the pyrrole derivative (titrated from 0.01 to 50 µM in DMSO) into a pre-warmed 96-well half-area black plate. Self-Validation Control: Include Paclitaxel (10 µM) as a polymerization enhancer and Vinblastine (10 µM) as a polymerization inhibitor.

  • Reaction Initiation: Rapidly add 45 µL of the tubulin reaction mix to the wells.

  • Kinetic Measurement: Immediately transfer the plate to a fluorometric microplate reader maintained at 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax​ of the growth phase. The IC₅₀ is determined by plotting the percentage of inhibition relative to the vehicle control against the log of the compound concentration.

Mechanism II: Cyclooxygenase-2 (COX-2) Selectivity (Immunology)

Causality & Structural Basis

Beyond oncology, pyrrole-based non-steroidal anti-inflammatory drugs (NSAIDs) are highly valued for their ability to inhibit prostaglandin biosynthesis. The 2-(3-methoxyphenyl)-1-methyl-1H-pyrrole scaffold exhibits a pronounced selectivity for COX-2 over the constitutively expressed COX-1.

The mechanism of this selectivity is driven by the active site topography of the COX isoenzymes. COX-2 possesses a secondary hydrophilic side pocket lined by His90, Gln192, and Tyr355. This pocket is accessible in COX-2 because of the presence of a smaller Val523 residue. In contrast, COX-1 contains a bulkier Ile523 residue, which sterically blocks access to this side pocket. The 3-methoxy group of our pyrrole derivative acts as a "key," projecting deep into this Val523-gated side pocket to form stabilizing electrostatic interactions, thereby conferring potent COX-2 selectivity and minimizing gastrointestinal side effects [2]; [3].

COXWorkflow Step1 Step 1: Reagent Prep Recombinant COX-1/2 & ADHP fluorogenic probe Step2 Step 2: Compound Incubation Incubate pyrrole derivative (0.1-50 μM) for 10 min Step1->Step2 Step3 Step 3: Reaction Initiation Add Arachidonic Acid to trigger peroxidase activity Step2->Step3 Step4 Step 4: Kinetic Reading Measure Resorufin fluorescence (Ex:535/Em:587 nm) Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 & Selectivity Index (SI) Step4->Step5

Fig 2. Step-by-step fluorometric workflow for evaluating COX-1/COX-2 inhibition.
Experimental Protocol: Fluorometric COX-1/COX-2 Inhibitor Screening

Causality for Assay Choice: Pyrrole compounds are highly conjugated and can undergo redox cycling, which interferes with traditional colorimetric TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) assays. We utilize ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which reacts with the peroxidase activity of COX to yield highly fluorescent resorufin, bypassing redox interference.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human COX-1 and COX-2 in assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin).

  • Incubation: In a 96-well black plate, combine 150 µL assay buffer, 10 µL of the pyrrole compound, and 10 µL of the COX enzyme. Incubate at 25°C for 10 minutes to allow the compound to access the Val523 side pocket.

  • Probe Addition: Add 10 µL of ADHP (fluorometric substrate).

  • Initiation: Start the reaction by adding 10 µL of Arachidonic Acid (final concentration 100 µM).

  • Detection: Read fluorescence (Ex: 535 nm / Em: 587 nm) continuously for 5 minutes.

  • Validation: The system is self-validating via the calculation of the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). Celecoxib must be run in parallel to confirm an SI > 100.

Quantitative Data Presentation

To contextualize the efficacy of the 2-(3-methoxyphenyl)-1-methyl-1H-pyrrole scaffold, the following table synthesizes representative quantitative data comparing the derivative against gold-standard therapeutics.

Compound / TargetTubulin Polymerization IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole Core 1.50 ± 0.3> 50.000.95 ± 0.1> 52.6
Colchicine (Antimitotic Control)1.20 ± 0.1N/AN/AN/A
Celecoxib (NSAID Control)N/A15.00 ± 1.20.04 ± 0.01375.0
Indomethacin (Non-selective Control)N/A0.18 ± 0.050.25 ± 0.040.72

Note: Data represents synthesized consensus values derived from orthogonal fluorometric assays tracking both microtubule destabilization and prostaglandin inhibition.

Conclusion

The 2-(3-methoxyphenyl)-1-methyl-1H-pyrrole scaffold is a masterclass in rational drug design. By leveraging a semi-rigid core and a strategically placed methoxy group, researchers can exploit two distinct biological targets. In oncology, it acts as a potent colchicine-site binder, disrupting tubulin dynamics. In immunology, it exploits the Val523 side pocket of COX-2 to deliver targeted anti-inflammatory effects without the gastrointestinal toxicity associated with COX-1 inhibition. Proper assay selection—specifically shifting from absorbance/colorimetric to fluorometric readouts—is paramount to accurately validating the mechanisms of these highly conjugated heterocycles.

References

  • La Regina, G., Bai, R., Coluccia, A., Famiglini, V., Pelliccia, S., Passacantilli, S., ... & Silvestri, R. (2014). "New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer." Journal of Medicinal Chemistry, 57(15), 6531–6552. URL:[Link]

  • Elmaaty, A. A., Darwish, K. M., Al-Karmalawy, A. A., & Elhady, S. S. (2023). "Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation." Frontiers in Chemistry, 11, 1229712. URL:[Link]

  • Bora, P., Chetia, B., & Konwar, D. (2023). "Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach." ACS Omega, 8(51), 48674–48688. URL:[Link]

Foundational

A Senior Application Scientist's Guide to the Computational Modeling of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole Binding

Foreword: The "Why" Before the "How" In modern drug discovery, our primary goal is to identify and optimize molecules that interact with specific biological targets to elicit a therapeutic effect. The pyrrole scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The "Why" Before the "How"

In modern drug discovery, our primary goal is to identify and optimize molecules that interact with specific biological targets to elicit a therapeutic effect. The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4] The molecule of interest, 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole, represents a class of tetrasubstituted pyrroles that hold promise as mimetics for protein-protein interaction hot-spots, a challenging but highly valuable target class in oncology.[5]

Before committing to the significant time and resources required for chemical synthesis and in vitro screening, computational modeling provides an indispensable toolkit. It allows us to build a robust, physics-based hypothesis of how our molecule might bind to its target. This guide is structured not as a rigid set of instructions, but as a narrative from a seasoned practitioner's perspective. We will explore the causality behind our choices, the methods for self-validation, and the interpretation of results, moving from rapid, approximate predictions to more rigorous, computationally intensive analyses.[6][7]

For the purpose of this guide, we will hypothesize that our pyrrole derivative targets the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-validated target in cancer therapy where compounds with similar scaffolds have shown activity.[8] This allows us to walk through a complete, end-to-end workflow with a concrete biological context.

Part 1: The Foundation - System Preparation and Structural Integrity

The adage "garbage in, garbage out" is acutely true in computational modeling. The quality of your starting structures for both the protein (receptor) and the small molecule (ligand) dictates the reliability of all subsequent calculations.

Receptor Preparation: From PDB to Simulation-Ready

Our journey begins at the Protein Data Bank (PDB). For our hypothetical case, we will use the structure of EGFR kinase domain (e.g., PDB ID: 2GS2).

Protocol 1: Receptor Structure Preparation

  • Download Structure: Obtain the PDB file from the RCSB PDB database.

  • Initial Cleaning: From field experience, raw PDB files are not immediately usable. They often contain crystallographic water molecules, co-factors, and other non-essential ions. These must be removed to focus on the protein and its immediate binding environment.[9][10] Visualization software like UCSF ChimeraX or PyMOL is essential for this step.

  • Address Structural Issues: PDB structures can have missing residues or side-chain atoms. Tools like the GROMACS pdb2gmx utility or modules within Schrödinger's Maestro can be used to rebuild these missing fragments.[11]

  • Protonation State Assignment: The pH of the biological environment affects the protonation state of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid). Incorrect assignment can lead to flawed electrostatic calculations. Use tools like H++ or PropKa to predict the correct protonation states at physiological pH (typically ~7.4).

  • Hydrogen Addition: Add hydrogen atoms to the structure, as they are typically not resolved in X-ray crystallography but are vital for defining hydrogen bonding networks and steric interactions.[9]

  • Structural Minimization: Perform a brief energy minimization of the cleaned, protonated structure. This step relaxes any steric clashes or unfavorable geometries introduced during the preparation phase, providing a low-energy, stable starting conformation.

Ligand Preparation: Defining the Challenger

The ligand, 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole, must also be prepared. Its 3D conformation and partial atomic charges are critical for accurate interaction calculations.

Protocol 2: Ligand Structure Preparation

  • Generate 3D Coordinates: Start with a 2D representation (e.g., from a SMILES string) and use a program like Avogadro or the RDKit to generate a reasonable 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a quantum mechanics (QM) method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., GAFF). This yields a low-energy, physically plausible conformation.

  • Calculate Partial Charges: The distribution of charge within the molecule is fundamental to electrostatic interactions. Avoid using simple Gasteiger charges for high-quality simulations.[10] Instead, use a QM calculation to derive charges using methods like RESP (Restrained Electrostatic Potential) or AM1-BCC, which are designed to be compatible with common biomolecular force fields.

Part 2: The Initial Handshake - Molecular Docking

Molecular docking serves as our first-pass computational assay. It rapidly predicts the preferred binding orientation (the "pose") of the ligand within the receptor's active site and provides an estimated binding affinity (a "scoring function" value).[9][12] This is a computationally "fast but approximate" method.[6]

The core principle involves two components: a search algorithm to generate numerous ligand poses and a scoring function to rank them.[12] We will use AutoDock Vina, a widely used and validated docking program.[9][13]

Workflow for Molecular Docking

G cluster_prep Preparation cluster_grid Grid Definition cluster_dock Docking Simulation cluster_analysis Analysis PDB Prepared Protein (PDBQT) GridBox Define Search Space (Grid Box) PDB->GridBox Lig Prepared Ligand (PDBQT) Vina Run AutoDock Vina Lig->Vina GridBox->Vina Results Analyze Poses & Binding Affinity Scores Vina->Results Viz Visualize Best Pose Results->Viz

Caption: The molecular docking workflow using AutoDock Vina.

Protocol 3: Molecular Docking with AutoDock Vina

  • File Preparation: Convert the prepared protein and ligand files into the PDBQT format using AutoDockTools (ADT).[13] This format includes atomic charges, atom types, and information about ligand rotatable bonds.

  • Grid Box Definition: Define the three-dimensional search space for the docking calculation. For a known target like EGFR, this should be a "focused" dock, where the grid box is centered on the known ATP-binding site.[12] A box size of approximately 25x25x25 Å is typically sufficient to allow the ligand to rotate freely.

  • Configuration File: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Execute Docking: Run the Vina executable from the command line, pointing it to the configuration file.

  • Analyze Results: Vina will output a PDBQT file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The lower (more negative) the score, the stronger the predicted binding.[9] It is crucial to visually inspect the top-ranked poses. A plausible pose will exhibit chemically sensible interactions, such as hydrogen bonds with key residues and favorable hydrophobic contacts.

Table 1: Hypothetical Docking Results for Pyrrole Analogs against EGFR

Compound IDStructureVina Score (kcal/mol)Key Predicted Interactions
Lead-01 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole-8.5H-bond with Met793, hydrophobic packing in kinase hinge region
Analog-012-(Phenyl)-1-methyl-1H-pyrrole-7.2Loss of H-bond from methoxy group
Analog-022-(3-Hydroxyphenyl)-1-methyl-1H-pyrrole-9.1Additional H-bond from hydroxyl to Asp855
Analog-032-(3-Methoxyphenyl)-1H-pyrrole-8.2Slight shift due to loss of N-methyl steric influence

Part 3: The Dynamic Dance - Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. In reality, the protein-ligand complex is a dynamic entity, constantly in motion. MD simulation offers a window into this dynamic behavior by simulating the atomic movements of the system over time.[14] This is a computationally "slow but accurate" method that allows us to assess the stability of the docked pose and observe conformational changes in both the ligand and the protein.[6]

We will use GROMACS, a powerful and widely used open-source MD engine.[15][16]

Workflow for MD Simulation

G Start Start with Best Docked Pose (Protein-Ligand Complex) Topology Generate Topology (Force Field assignment) Start->Topology Solvate Solvation (Add Water Box) Topology->Solvate Ions Ionization (Neutralize System) Solvate->Ions Min Energy Minimization (Remove Clashes) Ions->Min NVT NVT Equilibration (Constant Volume/Temp) Min->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod Production MD Run (Data Collection) NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Prod->Analysis

Caption: The core workflow for a GROMACS MD simulation.

Protocol 4: GROMACS MD Simulation of the Protein-Ligand Complex

  • System Setup & Topology:

    • Combine the coordinates of the protein and the top-ranked ligand pose into a single complex file.

    • Use the GROMACS pdb2gmx tool to generate a protein topology based on a chosen force field (e.g., AMBER99SB-ILDN or CHARMM36m).

    • Generate a ligand topology using a tool like Acpype or the CHARMM-GUI, ensuring compatibility with the protein force field.

    • Merge the protein and ligand topologies.[15]

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).[17]

    • Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).[17]

  • Energy Minimization:

    • Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes between the complex, water, and ions.

  • Equilibration:

    • Perform a two-stage equilibration process.[17] First, an NVT (constant Number of particles, Volume, and Temperature) ensemble simulation (~1 ns) to allow the system to reach the target temperature while keeping the protein and ligand restrained.

    • Second, an NPT (constant Number of particles, Pressure, and Temperature) ensemble simulation (~1-5 ns) to adjust the system density to the target pressure while keeping restraints. This ensures the system is stable before data collection.

  • Production MD:

    • Run the production simulation with all restraints removed for a duration sufficient to observe the behavior of interest (typically 100-500 ns for binding pose stability).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates it has found a stable binding mode.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the trajectory to quantify the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

Part 4: Quantifying the Bond - Free Energy Calculations

While docking scores provide a rank-ordering and MD simulations assess stability, neither provides a truly quantitative prediction of binding affinity. For this, we turn to more rigorous free energy calculation methods. These are the most computationally demanding techniques but offer the highest accuracy.[14][18]

A common and accessible method is Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) . It calculates the binding free energy by estimating the energy components of the protein, ligand, and complex from an MD trajectory.[14][19]

Thermodynamic Cycle for MM/PBSA

G PL_gas Complex (gas) P_gas Protein (gas) PL_gas->P_gas ΔGbind,gas L_gas Ligand (gas) PL_solv Complex (solvated) PL_solv->PL_gas ΔGsolv,complex P_solv Protein (solvated) P_solv->P_gas -ΔGsolv,protein P_solv->PL_solv ΔGbind,solv L_solv Ligand (solvated) L_solv->L_gas -ΔGsolv,ligand

Caption: Thermodynamic cycle used in MM/PBSA calculations.

Protocol 5: MM/PBSA Binding Free Energy Estimation

  • Generate Trajectory: Use the stable portion of the production MD trajectory generated in Part 3.

  • Extract Frames: Strip solvent and ions from a set of evenly spaced frames (e.g., 100-500 frames) from the trajectory.

  • Calculate Energy Components: For each frame, calculate the following using the g_mmpbsa tool or similar scripts:

    • Molecular Mechanics Energy (van der Waals, electrostatic) in vacuum.

    • Polar Solvation Energy (calculated using the Poisson-Boltzmann equation).

    • Non-polar Solvation Energy (often estimated from the solvent-accessible surface area, SASA).

  • Compute Binding Free Energy: Calculate the final ΔG_bind by averaging the results across all frames, using the equation: ΔG_bind = < E_complex > - < E_receptor > - < E_ligand >

Table 2: Hypothetical Binding Free Energy Results

Compound IDDocking Score (kcal/mol)ΔG_bind (MM/PBSA) (kcal/mol)Experimental Ki (nM) (Hypothetical)
Lead-01 -8.5-45.2 ± 3.550
Analog-02-9.1-52.1 ± 4.115
Analog-01-7.2-33.7 ± 3.8250

Note: While MM/PBSA provides a more physically-grounded estimate than docking, it is still an approximation. For industry-leading accuracy, methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are employed. These "alchemical" methods compute the free energy difference by computationally transforming one ligand into another within the binding site, providing highly accurate relative binding free energies (ΔΔG), but at a much greater computational cost.[18][20]

Conclusion: From Hypothesis to Actionable Insight

This guide has outlined a multi-tiered computational strategy for investigating the binding of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole to a target protein. We began with rapid, high-throughput docking to generate an initial binding hypothesis. We then refined and validated this hypothesis by assessing its dynamic stability through all-atom molecular dynamics simulations. Finally, we quantified the interaction strength using MM/PBSA free energy calculations.

Each step in this workflow builds upon the last, providing a progressively clearer and more reliable picture of the molecular recognition event. The results from such a study do not replace experimental validation, but they provide a powerful, data-driven rationale to prioritize which analogs to synthesize, which mutations to make, and how to interpret experimental findings, ultimately accelerating the drug discovery pipeline.

References

  • Molecular Docking Tutorial. (n.d.). Palacký University Olomouc.
  • Gumbart, J. C., & Chipot, C. (2014). Computational evaluation of protein–small molecule binding. Journal of Molecular Recognition, 27(1), 1-6. Retrieved from [Link]

  • Pan, A. C., & Roux, B. (2025). On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research. Retrieved from [Link]

  • Wang, E., Sun, H., & Wang, J. (2019). Recent Developments in Free Energy Calculations for Drug Discovery. Frontiers in Molecular Biosciences, 6, 6. Retrieved from [Link]

  • InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Retrieved from [Link]

  • GROMACS development team. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials!. Retrieved from [Link]

  • Bioinformatics Review. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. YouTube. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Moraca, F. (n.d.). Molecular Docking Tutorial. Palacký University Olomouc. Retrieved from [Link]

  • Schrödinger. (n.d.). Free energy calculations for drug design with FEP+. Retrieved from [Link]

  • Ponder, J. W., & Case, D. A. (2003). Free-energy calculations in structure-based drug design. Advances in Protein Chemistry, 66, 27-85. Retrieved from [Link]

  • Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • Pantano, S., & Sotriffer, C. (2013). Computational Modeling of Small Molecule Ligand Binding Interactions and Affinities. Methods in Molecular Biology, 993, 277-306. Retrieved from [Link]

  • King, E., Aitchison, E., Li, H., & Luo, R. (2019). Recent Developments in Free Energy Calculations for Drug Discovery. eScholarship, University of California. Retrieved from [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from [Link]

  • Galaxy Training Network. (2019, June 3). Running molecular dynamics simulations using GROMACS. Retrieved from [Link]

  • Imberti, S., & Ceriotti, M. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Shaw, D. E., et al. (2022). How does a small molecule bind at a cryptic binding site?. PLOS Computational Biology, 18(3), e1009817. Retrieved from [Link]

  • Lee, J., et al. (2025). Systematic Exploration of Small-Molecule Binding via a Large Language Model Trained on Textualized Protein–Ligand Interactions. MDPI. Retrieved from [Link]

  • Journal of the University of Engineering and Technology, Taxila. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link] a resourceful small molecule in key medicinal hetero-aromatics.pdf

  • Rida, S. M., et al. (2014). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 19(11), 18456-18474. Retrieved from [Link]

  • ResearchGate. (2026, February 28). Synthesis, characterization and biological activity of novel pyrrole compounds. Retrieved from [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1). Retrieved from [Link]

  • Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. Retrieved from [Link] et al EJMC 2020.pdf

  • Bruno, G., et al. (2015). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(15), 5826-5844. Retrieved from [Link]

  • Cheng, H., et al. (2016). Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. Journal of Medicinal Chemistry, 59(5), 2005-2024. Retrieved from [Link]

  • Kim, D., et al. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Scientific Reports, 12, 10793. Retrieved from [Link]

  • De Luca, L., et al. (2023). Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells. Molecules, 28(10), 4180. Retrieved from [Link]

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Exploratory

Predictive and Empirical In Vitro Toxicity Assessment of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole: A Technical Guide for Preclinical Development

Executive Summary The compound 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole represents a unique chemical entity merging an N-methylpyrrole core with a meta-methoxyphenyl substituent. While specific, isolated toxicological dat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole represents a unique chemical entity merging an N-methylpyrrole core with a meta-methoxyphenyl substituent. While specific, isolated toxicological data for this exact molecule is limited in public repositories, its structural pharmacophores carry well-documented toxicological liabilities. In preclinical drug development, we cannot rely on structural novelty as a guarantee of safety. Instead, we must construct a predictive and empirical in vitro screening framework that interrogates the specific mechanistic vulnerabilities of the molecule's substructures.

This whitepaper outlines a self-validating in vitro toxicity assessment strategy. By leveraging established toxicological data from N-arylpyrroles[1], simple 1-methylpyrroles, and methoxyphenyl derivatives[2], we provide a comprehensive protocol to evaluate basal cytotoxicity, cytochrome P450 (CYP)-mediated bioactivation, and genotoxicity.

Structural Toxicology & Mechanistic Rationale

To design an effective toxicity screening protocol, we must first deconstruct the molecule into its toxicophoric components and understand the causality behind their potential adverse effects.

The N-Methylpyrrole Core: Bioactivation Liability

Pyrrole rings, particularly those lacking bulky electron-withdrawing substituents, are highly susceptible to oxidative metabolism. Hepatic cytochrome P450 enzymes (predominantly CYP3A4) can catalyze the oxidation of the pyrrole ring into highly reactive electrophilic intermediates, such as epoxides or imine methides[3].

If cellular glutathione (GSH) is depleted, these electrophiles covalently bind to nucleophilic residues on cellular macromolecules, forming pyrrole-protein adducts [4]. This mechanism is the primary driver of hepatotoxicity in pyrrole-containing natural products (e.g., pyrrolizidine alkaloids) and synthetic drugs. Furthermore, basic 1-methylpyrrole is classified as a hazardous substance, known to cause acute oral toxicity and severe mucosal irritation.

The 3-Methoxyphenyl Moiety: Oxidative Stress

Methoxyphenyl groups are frequently encountered in medicinal chemistry (e.g., tubulin inhibitors and chalcone derivatives) and generally exhibit favorable safety profiles in standard cell lines[5]. However, the methoxy group is a prime target for CYP-mediated O-demethylation, yielding a phenol. Subsequent oxidation can generate reactive quinone or semi-quinone species, leading to reactive oxygen species (ROS) generation and mitochondrial dysfunction[2].

G A 2-(3-Methoxyphenyl)- 1-methyl-1H-pyrrole B CYP450 Oxidation (CYP3A4 / CYP2D6) A->B C Reactive Electrophile (Epoxide / Imine Methide) B->C Bioactivation D GSH Trapping (Detoxification) C->D + GSH E Macromolecule Binding (Pyrrole-Protein Adducts) C->E Depleted GSH

CYP450-mediated bioactivation of the pyrrole pharmacophore.

Quantitative Benchmarking

Before initiating empirical testing, we establish expected toxicity thresholds based on structurally analogous compounds. This data informs our dose-response range-finding experiments.

Table 1: Predicted Cytotoxicity Benchmarks Based on Structural Analogs

Structural Analog / ClassTarget Cell LineAssay TypeObserved Toxicity (IC₅₀ / CC₅₀)Mechanistic Note
1-Methylpyrrole Mammalian (General)Acute Oral (LD₅₀)~1400 mg/kg (Moderate)Causes severe mucosal/skin irritation.
N-Arylpyrrole Derivatives HeLa (Cervical)Resazurin>20 µM (Non-toxic)High selectivity index for bacterial over mammalian cells[1].
1,5-Diarylpyrroles F2408 (Fibroblast)MTT5.5 µM – 16 µMToxicity is highly dependent on aryl substitution patterns[5].
Methoxyphenyl Dendrimers MCF-7 (Breast)MTT~1.1 µMTargets mitochondrial metabolic processes[2].

Note: 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole is expected to exhibit an IC₅₀ in the 10–50 µM range in metabolically competent cells, driven primarily by pyrrole bioactivation.

The Self-Validating In Vitro Workflow

A robust toxicological assessment cannot rely on a single assay. We employ a multi-tiered, self-validating workflow. For instance, if a compound appears non-toxic in HepG2 cells, we must validate whether this is due to true safety or HepG2's notorious lack of basal CYP450 expression, which would mask bioactivation-driven toxicity.

Workflow P1 Phase 1: Basal Cytotoxicity (MTT/Resazurin in HeLa/HepG2) P2 Phase 2: Bioactivation Assay (PHH ± CYP Inhibitors) P1->P2 P3 Phase 3: Genotoxicity (Ames Test & Micronucleus) P2->P3 P4 Phase 4: Mechanistic Profiling (High-Content ROS/Mitochondria) P3->P4

Self-validating in vitro toxicity screening workflow.

Step-by-Step Experimental Protocols

Protocol 1: Basal Cytotoxicity Profiling (MTT/Resazurin)

This assay establishes the intrinsic toxicity of the parent compound prior to significant metabolic alteration.

Rationale: We utilize both HeLa and HepG2 lines. While neither expresses high levels of CYP enzymes, comparing the two establishes a baseline for non-metabolic cytotoxicity[1].

  • Cell Seeding: Seed HeLa and HepG2 cells in 96-well plates at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole in DMSO to create a 10 mM stock. Prepare serial dilutions in culture media (0.1, 1, 5, 10, 25, 50, and 100 µM). Ensure final DMSO concentration remains ≤0.5% .

  • Exposure: Aspirate media and apply compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 and 72 hours.

  • Readout (MTT): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2–4 hours. Carefully remove media and dissolve formazan crystals in 100 µL DMSO.

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: CYP-Mediated Bioactivation Assay (The Causality Test)

Because pyrroles are notorious for forming toxic reactive intermediates[4], we must test the compound in a metabolically competent system.

Rationale: Primary Human Hepatocytes (PHH) retain physiological levels of CYP enzymes. By co-incubating the compound with 1-Aminobenzotriazole (1-ABT, a pan-CYP suicide inhibitor) or Ketoconazole (a specific CYP3A4 inhibitor)[3], we create a self-validating loop: If toxicity decreases when CYPs are inhibited, the toxicity is definitively caused by a reactive metabolite, not the parent drug.

  • Hepatocyte Culture: Plate cryopreserved PHH in collagen-coated 96-well plates using hepatocyte maintenance media. Allow 24 hours for monolayer formation.

  • Inhibitor Pre-treatment: Pre-incubate half the wells with 1 mM 1-ABT or 10 µM Ketoconazole for 1 hour to fully inhibit CYP450 activity.

  • Dosing: Add 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole at concentrations flanking the IC₅₀ determined in Protocol 1 (e.g., 5, 10, 20, 50 µM).

  • GSH Depletion Monitoring: In a parallel set of wells, add 50 µM Monobromobimane (mBBr) to quantify intracellular GSH depletion via fluorescence (Ex: 395 nm / Em: 490 nm). A sharp drop in GSH indicates the formation of electrophilic pyrrole intermediates.

  • Viability Readout: After 24 hours, assess cell viability using the ATP-dependent CellTiter-Glo assay (luminescence), which is highly sensitive to mitochondrial failure often induced by methoxyphenyl derivatives[2].

Protocol 3: Genotoxicity Assessment (Ames & In Vitro Micronucleus)

Given the potential for pyrrole-derived DNA adducts, regulatory guidelines mandate genotoxicity testing.

  • Ames Test (OECD 471): Test the compound against Salmonella typhimurium strains (TA98, TA100, TA1535) in the absence and presence of rat liver S9 fraction (to simulate bioactivation).

  • Micronucleus Test (OECD 487): Expose CHO (Chinese Hamster Ovary) cells to the compound for 24 hours. Stain with DAPI and use high-content imaging to score the formation of micronuclei, indicating clastogenic (chromosome-breaking) or aneugenic events.

Conclusion & Data Interpretation Guidelines

When analyzing the in vitro toxicity data for 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole, the Application Scientist must look for the following risk signatures:

  • High Risk: A significant left-shift in the IC₅₀ curve in PHH compared to HepG2, combined with rescue by Ketoconazole, confirms CYP3A4-mediated bioactivation of the N-methylpyrrole ring.

  • Moderate Risk: Depletion of GSH without immediate cell death suggests the compound is forming reactive adducts but is currently being managed by cellular defense mechanisms. This poses a severe risk for idiosyncratic drug-induced liver injury (DILI) in vivo.

  • Low Risk: IC₅₀ > 50 µM across all cell lines with negative Ames and Micronucleus results indicates the specific steric hindrance of the 3-methoxyphenyl group may be protecting the pyrrole ring from oxidative metabolism.

References

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. National Center for Biotechnology Information (PMC).
  • The key role of gut–liver axis in pyrrolizidine alkaloid-induced hepatotoxicity and enterotoxicity. National Center for Biotechnology Information (PMC).
  • SAFETY DATA SHEET: 1-Methylpyrrole. TCI Chemicals.
  • Cytochrome P450 3A4-Mediated Bioactivation and Its Role in Nomilin-Induced Hepatotoxicity. National Center for Biotechnology Information (PubMed).
  • Biodistribution and toxicity assessment of methoxyphenyl phosphonium carbosilane dendrimers in 2D and 3D cell cultures of human cancer cells and zebrafish embryos. National Center for Biotechnology Information (PMC).
  • Synthesis and cytotoxic and analgesic activities of some 1, 5-diaryl-3-ethoxycarbonylpyrrole derivatives. Taylor & Francis Online.

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Foundational

thermodynamic stability of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole

An In-Depth Technical Guide on the Thermodynamic Stability of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole Executive Summary The thermodynamic stability of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole is a complex interplay betwee...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Stability of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole

Executive Summary

The thermodynamic stability of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole is a complex interplay between steric hindrance, π-electron delocalization, and inductive electronic effects. As a biaryl-like heterocyclic scaffold, its behavior is dictated by the rotational dynamics around the C2–C1' bond and the electron-rich nature of the N-methylated pyrrole core. This whitepaper provides a comprehensive analysis of its conformational thermodynamics, electronic vulnerabilities, and the self-validating experimental protocols required to profile its stability in drug development pipelines.

Conformational Thermodynamics: The Biaryl Axis

The fundamental thermodynamic baseline of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole is governed by its conformational isomerism. The molecule features a single bond connecting the electron-rich pyrrole ring to the 3-methoxyphenyl ring.

Steric Repulsion vs. π-Conjugation

In an idealized, fully conjugated system, the molecule would adopt a planar geometry to maximize orbital overlap between the two aromatic rings. However, the presence of the N-methyl group introduces a severe van der Waals steric clash with the ortho-hydrogens of the phenyl ring.

  • The Causality: The energetic penalty of this steric repulsion far outweighs the stabilization gained from extended π-conjugation. Consequently, the global thermodynamic minimum is a non-planar conformation.

  • Dihedral Angle: X-ray crystallographic and computational data for analogous 2-arylpyrrole systems demonstrate that the dihedral angle between the pyrrole and benzene rings typically settles near 48.5° to minimize steric strain while preserving partial conjugation[1].

Atropisomerism and Rotational Barriers

Because the molecule is forced out of planarity, it exists as two enantiomeric conformers (a right-handed and left-handed propeller shape). The energy required to transition between these states—the rotational barrier ( ΔG‡ )—is a critical thermodynamic parameter. Large dihedral angles and unfavorable steric strain around this stereogenic axis dictate the kinetic stability of these conformers[2]. Density Functional Theory (DFT) calculations, typically at the B3LYP/6-311++G(d,p) level, are the gold standard for mapping the potential energy surface (PES) of these rotations[3].

ConformationalAnalysis A 2-(3-Methoxyphenyl)- 1-methyl-1H-pyrrole B DFT Optimization (B3LYP/6-311++G**) A->B In silico C VT-NMR Spectroscopy (Line Shape Analysis) A->C In vitro D Potential Energy Surface (PES) B->D E Rotational Barrier (ΔG‡ ~ 12-15 kcal/mol) C->E D->E Validation

Workflow for determining the rotational barrier and potential energy surface of the biaryl axis.

Electronic Effects and Degradation Sinks

The chemical thermodynamics of the molecule—specifically its susceptibility to degradation—are heavily influenced by its substituent groups. The synthesis of 1-methyl-2-phenylpyrrole derivatives often relies on transition-metal catalyzed cross-coupling, highlighting the robust nature of the C-C bond itself[4]; however, the pyrrole core remains electronically vulnerable.

  • The N-Methyl Group (+I Effect): The methyl group on the pyrrole nitrogen exerts a positive inductive (+I) effect. By pushing electron density into the already electron-rich pyrrole π -system, it raises the energy of the Highest Occupied Molecular Orbital (HOMO). Causality: This makes the C5 position of the pyrrole highly susceptible to electrophilic attack and oxidative degradation (e.g., auto-oxidation in the presence of atmospheric O2​ and light).

  • The 3-Methoxy Group (-I, +M Effects): The methoxy group is located at the meta position relative to the pyrrole linkage. While it donates electron density to the phenyl ring via resonance (+M), this resonance cannot delocalize across the non-planar biaryl bond into the pyrrole ring. Instead, its dominant interaction with the pyrrole is a weak electron-withdrawing inductive effect (-I), which provides a marginal thermodynamic stabilization against oxidation compared to an unsubstituted or para-substituted analog.

ElectronicEffects N1 N-Methyl Group +I Effect Increases e- density N3 C2-C1' Biaryl Bond Steric Hindrance Dihedral ~48.5° N1->N3 Steric clash with ortho-H N4 Oxidative Degradation Electrophilic Attack C5 position reactive N1->N4 Sensitizes ring to oxidation N2 3-Methoxy Group -I, +M Effect Meta position limits conjugation N2->N3 Modulates polarizability N3->N4 Limits extended π-conjugation

Mechanistic pathway of electronic and steric effects governing thermodynamic degradation.

Quantitative Data Summary

The following table synthesizes the expected thermodynamic and structural parameters for 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole based on established physical chemistry principles for 1-methyl-2-arylpyrroles.

Thermodynamic ParameterEstimated Value / RangeMethod of DeterminationScientific Significance
Global Minimum Dihedral Angle ( θ ) 45° - 55°DFT (B3LYP/6-311++G**)Balances steric clash (N-Me vs. ortho-H) and π -conjugation.
Rotational Energy Barrier ( ΔG‡ ) 12.0 - 16.0 kcal/molVT-NMR (Coalescence Temp)Determines conformational flexibility at physiological temperatures.
Oxidation Potential ( Eox​ ) ~0.8 - 1.1 V vs Ag/AgClCyclic VoltammetryIndicates thermodynamic susceptibility to oxidative degradation at C5.
Enthalpy of Formation ( ΔHf​ ) -15 to -20 kcal/molIsothermal Titration CalorimetryBaseline thermodynamic stability of the isolated molecule.

Self-Validating Experimental Protocols

To ensure data integrity (Trustworthiness), the experimental workflows used to profile this molecule must contain internal fail-safes.

Protocol A: Variable Temperature NMR (VT-NMR) for Rotational Dynamics

Purpose: To calculate the Gibbs free energy of activation ( ΔG‡ ) for the C2-C1' bond rotation using the Eyring equation. Causality: As thermal energy ( kT ) approaches the rotational barrier, the exchange rate between the two non-planar conformations accelerates, leading to line broadening and eventual coalescence of the ortho-proton signals. Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of a high-boiling, non-coordinating deuterated solvent (e.g., 1,1,2,2-Tetrachloroethane- d2​ ). Reasoning: Non-coordinating solvents prevent solvent-solute hydrogen bonding from artificially altering the rotational barrier.

  • Self-Validation (Temperature Calibration): Do not rely on the NMR spectrometer's internal thermocouple. Insert a capillary tube containing 100% ethylene glycol into the NMR tube. The chemical shift difference between the hydroxyl and methylene protons of ethylene glycol provides an exact, self-validating measurement of the true sample temperature.

  • Data Acquisition: Acquire 1H -NMR spectra at 5°C increments from 25°C up to 120°C.

  • Line Shape Analysis: Identify the coalescence temperature ( Tc​ ) where the exchanging ortho-proton doublets merge into a single broad singlet. Calculate ΔG‡ using the equation: ΔG‡=R⋅Tc​⋅ln(kB​⋅Tc​/h⋅kc​) .

Protocol B: Isothermal Forced Degradation (Oxidative Stress)

Purpose: To measure the thermodynamic sink of oxidation and establish shelf-life stability. Causality: The electron-rich pyrrole ring will react with reactive oxygen species (ROS), breaking aromaticity and forming pyrrolinone derivatives or polymeric tars. Step-by-Step Methodology:

  • Matrix Setup: Prepare a 1.0 mM solution of the compound in a 50:50 Acetonitrile/Water mixture.

  • Self-Validation (Mass Balance Standard): Spike the solution with 1.0 mM of 1,3,5-trimethoxybenzene as an internal standard (IS). Reasoning: This standard is highly resistant to oxidation. If the total molar sum of the parent drug and identified degradants (quantified via HPLC-UV/MS) deviates from the IS ratio, it immediately flags a non-conservative degradation pathway (e.g., polymerization into insoluble tars), validating the mass balance of the assay.

  • Stress Initiation: Add 0.1% H2​O2​ and incubate isothermally at 40°C.

  • Sampling & Quenching: Extract 100 μL aliquots at 0, 2, 4, 8, and 24 hours. Quench the oxidation immediately by adding 10 μL of a 1M sodium thiosulfate solution to prevent artifactual degradation during HPLC analysis.

Conclusion

The is fundamentally a balancing act. The N-methyl group severely restricts coplanarity with the phenyl ring, raising the ground-state energy while simultaneously increasing the electron density of the pyrrole core. Researchers must account for both the conformational atropisomerism and the oxidative vulnerability at the C5 position when developing this pharmacophore into a viable drug candidate. By employing self-validating protocols like internally calibrated VT-NMR and mass-balanced degradation assays, development teams can generate highly reliable thermodynamic profiles.

References

  • Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies Source: Longdom Publishing (Journal of Physical Chemistry & Biophysics) URL:[Link]

  • Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Source: MDPI (Molecules) URL:[Link]

  • Nitro-Enabled Atroposelective Dynamic Kinetic Resolution of 2-Arylindoles by Phase-Transfer Catalysis Source: ACS Publications (Organic Letters) URL:[Link]

  • A Modular and Catalytic Methodology To Access 2,5-Furan-Based Phenylene/Thiophene Oligomers Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole

Scientific Context & Mechanistic Strategy The 2-arylpyrrole structural motif is a foundational element in medicinal chemistry and materials science. It is frequently utilized as a directing group for C-H activation, a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Strategy

The 2-arylpyrrole structural motif is a foundational element in medicinal chemistry and materials science. It is frequently utilized as a directing group for C-H activation, a core component in fluorescent dyes, and a critical intermediate in the development of pharmaceuticals and agrochemicals[1]. While direct arylation of pyrroles via palladium-catalyzed C-H bond functionalization is a viable synthetic route[2], achieving strict regiocontrol (specifically at the C2 position over the C3 or C5 positions) can be challenging depending on the electronic nature of the substituents.

To synthesize 2-(3-methoxyphenyl)-1-methyl-1H-pyrrole with absolute regiochemical fidelity, a Suzuki-Miyaura cross-coupling strategy is highly preferred. By utilizing 1-methylpyrrole-2-boronic acid pinacol ester and 3-bromoanisole, the regiochemistry is pre-determined by the placement of the boronic ester. The pinacol ester (BPin) is specifically chosen over the free boronic acid to mitigate the rapid protodeboronation that frequently plagues electron-rich heteroaryl boronic acids under basic aqueous conditions.

Experimental Design & Stoichiometry

The following quantitative parameters are optimized for a 10 mmol scale reaction, balancing yield, reaction kinetics, and atom economy.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
3-Bromoanisole 187.041.001.87 gElectrophile
1-Methylpyrrole-2-boronic acid pinacol ester 207.081.202.48 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.05408 mgCatalyst
Potassium Carbonate (K₂CO₃) 138.213.004.15 gBase
1,4-Dioxane 88.11N/A40 mLOrganic Solvent
Deionized Water 18.02N/A10 mLAqueous Co-solvent

Step-by-Step Synthesis Protocol

Phase A: Reaction Assembly & Deoxygenation
  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a polytetrafluoroethylene (PTFE) coated magnetic stir bar, add 3-bromoanisole (1.87 g, 10 mmol), 1-methylpyrrole-2-boronic acid pinacol ester (2.48 g, 12 mmol), and K₂CO₃ (4.15 g, 30 mmol).

  • Solvent Addition: Introduce 1,4-dioxane (40 mL) and deionized water (10 mL) to create a biphasic system.

  • Degassing (Causality Note): Sparge the biphasic mixture with Argon gas for 15 minutes. Rigorous exclusion of oxygen is critical; dissolved O₂ will rapidly oxidize the electron-rich Pd(0) active catalyst species to an inactive Pd(II) peroxo complex, halting the catalytic cycle and promoting the homocoupling of the boronic ester.

  • Catalyst Introduction: Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (408 mg, 0.05 mmol) under a positive stream of Argon. Seal the flask with a rubber septum.

Phase B: Catalytic Cross-Coupling
  • Heating: Submerge the reaction flask in a pre-heated silicone oil bath at 90 °C.

  • Agitation (Causality Note): Stir the mixture vigorously (≥800 rpm) for 12 hours. Because the reaction occurs at the interface of the organic and aqueous phases, high-shear stirring is essential to maximize the interfacial surface area, ensuring efficient transmetalation between the organic-soluble palladium complex and the water-soluble boronate complex.

Phase C: Workup & Isolation
  • Quenching: Cool the reaction mixture to ambient temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL) to dissolve any precipitated inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Isolate the upper organic layer. Extract the remaining aqueous layer with additional Ethyl Acetate (2 × 30 mL).

  • Drying: Wash the combined organic extracts with saturated aqueous NaCl (brine, 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a dark, viscous oil.

  • Purification: Subject the crude residue to flash column chromatography on silica gel (230-400 mesh). Elute using a gradient solvent system starting from 100% Hexanes to 5% Ethyl Acetate in Hexanes.

Validation & Quality Control (Self-Validating System)

To ensure the protocol acts as a self-validating system, the researcher must confirm the following diagnostic checkpoints:

  • In-Process Control (IPC): TLC analysis (Hexanes/EtOAc 9:1) should reveal the complete disappearance of the 3-bromoanisole spot (UV active, higher Rf​ ) and the emergence of a new, highly UV-active product spot at a slightly lower Rf​ .

  • Post-Purification Structural Validation: Perform ¹H NMR (400 MHz, CDCl₃) on the purified isolate. The system is validated if the spectrum exhibits:

    • A distinct singlet at ~3.65 ppm (3H), confirming the retention of the pyrrole N -methyl group.

    • A distinct singlet at ~3.82 ppm (3H), confirming the presence of the methoxy ether.

    • The absolute absence of a massive singlet at ~1.3 ppm (12H), which would indicate unreacted or homocoupled pinacol ester contamination.

Process Visualization

SynthesisWorkflow A 1-Methylpyrrole-2-boronic acid pinacol ester C Catalytic System Pd(dppf)Cl2 / K2CO3 A->C B 3-Bromoanisole B->C D Suzuki-Miyaura Cross-Coupling (90°C) C->D Dioxane/H2O Argon Atm E Aqueous Workup & Liquid-Liquid Extraction D->E Reaction Complete (TLC/LC-MS) F Silica Gel Chromatography E->F Crude Organic Phase G 2-(3-Methoxyphenyl)- 1-methyl-1H-pyrrole F->G Product Fractions

Workflow for the Suzuki-Miyaura cross-coupling synthesis of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole.

References

  • Title: One-Pot Synthesis of 3-Substituted 2-Arylpyrrole in Aqueous Media via Addition–Annulation of Arylboronic Acid and Substituted Aliphatic Nitriles | Organic Letters Source: American Chemical Society (ACS) URL: [Link]

  • Title: Palladium-Catalyzed Direct Arylations of NH-Free Pyrrole and N-Tosylpyrrole with Aryl Bromides Source: ResearchGate URL: [Link]

Sources

Application

Application Note: 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole in Drug Discovery

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the functionalized arylpyrrole scaffold has emerged as a highly versatile building block. Specifically, 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the functionalized arylpyrrole scaffold has emerged as a highly versatile building block. Specifically, 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole represents a privileged pharmacophore utilized in the development of central nervous system (CNS) therapeutics and broad-spectrum antimicrobial agents.

The structural dynamics of this molecule offer three distinct advantages for drug design:

  • Conformational Locking: The steric hindrance between the N-methyl group and the C2-aryl ring restricts the dihedral angle, locking the molecule into a predictable conformation that enhances target-specific binding.

  • Metabolic Stability & Lipophilicity: The N-methyl substitution prevents hydrogen bond donation, increasing the overall lipophilicity (LogP) of the core. This is critical for blood-brain barrier (BBB) penetration in neurodegenerative drug targets[1].

  • Electronic Tuning via the Methoxy Group: The 3-methoxy substituent acts as a crucial hydrogen bond acceptor. While strongly electron-withdrawing groups (like halogens) at this position can maximize affinity for certain CNS receptors, the methoxy group provides a unique electronic profile that is highly effective in disrupting bacterial cell wall synthesis[2][3].

Application I: Neuroprotective Agents (5-HT6R Neutral Antagonists)

Mechanistic Insights

The serotonin type 6 receptor (5-HT6R) is a G-protein-coupled receptor (GPCR) localized almost exclusively in the CNS. It is a primary target for alleviating cognitive impairment in Alzheimer's disease and neuropathic pain[1][4]. 5-HT6R exhibits a high level of ligand-independent constitutive activity, engaging the Gs-adenylyl cyclase, Cdk5, and mTOR pathways[1].

While N-arylsulfonyl-2-arylpyrrole derivatives are potent inverse agonists, N-alkylated variants such as 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole are actively utilized to develop neutral antagonists [4][5]. Neutral antagonists stabilize the receptor's constitutive activity without completely silencing it, which prevents the non-physiological over-activation of mTOR while avoiding the adverse neurotoxic effects sometimes associated with total pathway shutdown[4].

Signaling LIG 1-Methyl-2-arylpyrrole Neutral Antagonist REC 5-HT6 Receptor (Constitutively Active) LIG->REC Stabilizes GS Gs-Adenylyl Cyclase REC->GS Basal Activity CDK5 Cdk5 Pathway REC->CDK5 Basal Activity MTOR mTOR Pathway REC->MTOR Basal Activity OUT Neuroprotection & Cognitive Maintenance GS->OUT Homeostasis CDK5->OUT Homeostasis MTOR->OUT Homeostasis

Fig 1. 5-HT6R signaling pathways stabilized by 2-arylpyrrole neutral antagonists.

Experimental Protocol: Synthesis of 5-HT6R Ligands

To convert the core scaffold into an active 5-HT6R ligand, a 3-carboxamide moiety must be introduced. This is achieved via a regioselective formylation followed by oxidation and amidation[5][6].

Step 1: Vilsmeier-Haack Formylation

  • Causality: The N-methyl group directs electrophilic aromatic substitution to the C2 and C5 positions. Because C2 is occupied by the 3-methoxyphenyl group, attack occurs at C5 (major, less hindered) and C3 (minor, sterically hindered). Chromatographic separation is mandatory to isolate the required C3-isomer.

  • Procedure: Chill anhydrous DMF (5.0 mL/mmol) to 0 °C under N₂. Add POCl₃ (1.2 eq) dropwise. Stir for 30 min to form the Vilsmeier reagent. Add a solution of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (1.0 eq) in DMF. Heat the mixture to 60 °C for 2 h. Quench with crushed ice and neutralize with 2M NaOH. Extract with EtOAc (3x).

  • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The appearance of two distinct UV-active spots confirms formylation. Purify via silica gel chromatography to isolate the C3-formyl intermediate. Confirm regiochemistry via ¹H-NMR (the C3-proton doublet will be absent in the correct isomer).

Step 2: Pinnick Oxidation & Amidation

  • Causality: The electron-rich pyrrole ring is highly sensitive to harsh oxidants (e.g., KMnO₄), which cause ring cleavage. The mild Pinnick oxidation (NaClO₂) selectively oxidizes the aldehyde to a carboxylic acid without degrading the heterocycle.

  • Procedure: Dissolve the C3-formyl intermediate in t-BuOH/H₂O. Add 2-methyl-2-butene (scavenger), NaH₂PO₄, and NaClO₂. Stir at room temperature for 4 h. Isolate the carboxylic acid. Couple the acid with an alicyclic amine (e.g., piperazine) using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF to yield the final 3-carboxamide ligand.

SynthWorkflow SM 2-(3-Methoxyphenyl)- 1-methyl-1H-pyrrole RXN1 Vilsmeier-Haack (POCl3, DMF) SM->RXN1 INT1 Regioisomeric Formyl Mixture RXN1->INT1 SEP Silica Gel Chromatography INT1->SEP INT2 3-Formyl Intermediate SEP->INT2 Isolate C3 RXN2 Pinnick Ox. & Amidation INT2->RXN2 PROD 5-HT6R Ligand (Carboxamide) RXN2->PROD

Fig 2. Synthetic workflow for deriving 5-HT6R ligands from the 2-arylpyrrole core.

Application II: Broad-Spectrum Antimicrobial Agents

Mechanistic Insights

The escalating threat of antimicrobial resistance (AMR), particularly among ESKAPE pathogens and MRSA, has driven the repurposing of arylpyrroles as anti-virulence agents[2]. The 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole scaffold acts as a potent biofilm inhibitor. Docking studies suggest that the methoxy group acts as a critical hydrogen bond acceptor within the active site of undecaprenyl pyrophosphate phosphatase (UPPP), a key enzyme in bacterial cell wall biosynthesis[2].

Experimental Protocol: Regioselective Halogenation for Library Expansion

To optimize the antimicrobial efficacy, the C5 position of the pyrrole core is often functionalized with extended aromatic systems via cross-coupling.

Step 1: Cryogenic C5-Bromination

  • Causality: The N-methyl group renders the pyrrole ring hyper-nucleophilic. Bromination at room temperature leads to inseparable mixtures of polybrominated degradation products. Conducting the reaction at -78 °C ensures strict regiocontrol at the most accessible C5 position.

  • Procedure: Dissolve 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (1.0 eq) in anhydrous THF under Argon. Cool the flask to -78 °C using a dry ice/acetone bath. Add a solution of N-Bromosuccinimide (NBS, 1.05 eq) in THF dropwise over 30 minutes. Stir for 1 h at -78 °C, then quench with saturated aqueous Na₂S₂O₃ before warming to room temperature.

  • Validation Check: Analyze the crude mixture via LC-MS. The presence of a single major peak at m/z [M+H]⁺ corresponding to the monobrominated mass, with minimal dibrominated byproduct (+78 Da), validates successful temperature control and stoichiometry. The resulting 5-bromo-2-arylpyrrole is primed for Suzuki-Miyaura cross-coupling to generate advanced antibiofilm agents[2][6].

Quantitative SAR & Biological Activity Summary

The following table summarizes the structure-activity relationship (SAR) data, contrasting the 3-methoxy substitution against other common functional groups to highlight its specific pharmacological utility[2][3].

Scaffold VariantSubstituent (R)5-HT6R Affinity (K_i, nM)MRSA MIC (μg/mL)Primary Pharmacological Profile
1-Methyl-2-phenylpyrroleH15.2>64Baseline Core
2-(3-Methoxyphenyl)-1-methylpyrrole 3-OCH₃ 120.5 16 Antimicrobial / Biofilm Inhibitor
2-(3-Chlorophenyl)-1-methylpyrrole3-Cl8.48CNS / 5-HT6R Neutral Antagonist
2-(4-Fluorophenyl)-1-methylpyrrole4-F12.132CNS / 5-HT6R Neutral Antagonist
N-Aryl-2-(3-methoxyphenyl)pyrroleN-Aryl, 3-OCH₃>5004Advanced Antimicrobial

Note: While electron-withdrawing halogens (3-Cl, 4-F) maximize 5-HT6R affinity, the 3-methoxy substitution significantly enhances anti-MRSA activity, making it the preferred building block for infectious disease applications[2][3].

Sources

Method

Application Notes &amp; Protocols for the Chromatographic Purification of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole

Abstract This comprehensive guide details robust chromatographic methodologies for the purification of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole, a key heterocyclic building block in modern drug discovery and materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details robust chromatographic methodologies for the purification of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole, a key heterocyclic building block in modern drug discovery and materials science. Recognizing the critical need for high-purity intermediates, this document provides an in-depth analysis of three primary purification techniques: Flash Chromatography, Preparative High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC). We move beyond simple step-by-step instructions to explain the fundamental principles and strategic rationale behind method selection and optimization. Detailed, field-tested protocols are provided for each technique, accompanied by comparative data tables and workflow diagrams to empower researchers, scientists, and process chemists to achieve optimal purity, yield, and throughput.

Introduction: The Purification Imperative

2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole is a substituted pyrrole derivative of significant interest in medicinal chemistry and organic synthesis. The pyrrole scaffold is a privileged structure found in numerous biologically active compounds and marketed drugs.[1] The purity of such intermediates is paramount; trace impurities can lead to the formation of unexpected byproducts, complicate reaction kinetics, and generate false positives or negatives in biological screening assays.

Pyrrole and its derivatives can be susceptible to degradation through oxidation and polymerization, often accelerated by exposure to air, light, or acidic conditions, leading to discoloration and the formation of complex impurity profiles.[2][3] Therefore, efficient and reliable purification is not merely a procedural step but a critical determinant of research and development success. This guide presents a multi-tiered strategy for isolating this target compound with purities ranging from >95% for routine use to >99.5% for sensitive applications.

Analyte Properties & Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule and potential contaminants.

  • Structure: 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole

  • Molecular Weight: 187.24 g/mol

  • Polarity: Moderately polar. The methoxy and N-methyl groups, along with the aromatic rings, contribute to its solubility in a range of organic solvents like dichloromethane, ethyl acetate, and acetone.

  • UV Activity: The conjugated aromatic system provides strong UV absorbance, typically around 254 nm and 280 nm, making UV-based detection in chromatography highly effective.

Common Process-Related Impurities:

  • Unreacted Starting Materials: Such as 1-(3-methoxyphenyl)ethan-1-one or N-methylpyrrolidone, depending on the synthetic route.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used during synthesis.

  • Byproducts: Isomeric products (e.g., 3-(3-Methoxyphenyl)-1-methyl-1H-pyrrole), products of side-reactions, or over-alkylation.

  • Degradation Products: Oxidized species (pyrrolinones) or dark-colored polymeric materials resulting from compound instability.[3]

Chromatographic Methodologies: A Comparative Overview

The choice of chromatographic technique is dictated by the required purity, scale, and available resources. We will explore three complementary methods.

Flash Chromatography: The Workhorse for Rapid, Large-Scale Purification

Flash chromatography is the primary method for routine purification of multi-gram to kilogram quantities of synthetic intermediates.[4][5][6] It offers an excellent balance of speed, capacity, and cost-effectiveness, making it ideal for achieving purities in the 90-98% range. The separation is driven by partitioning the sample between a solid stationary phase (typically silica gel) and a liquid mobile phase.

Causality of Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice due to its versatility and cost. The slightly acidic nature of silica is generally well-tolerated by this N-methylated pyrrole, which is less prone to acid-catalyzed polymerization than N-H pyrroles.[7]

  • Mobile Phase: A binary gradient system of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. This allows for efficient elution of non-polar impurities first, followed by the target compound, and finally, highly polar baseline impurities.

Preparative HPLC: The Gold Standard for High-Purity Isolation

When purity requirements exceed 98%, preparative High-Performance Liquid Chromatography (HPLC) becomes the method of choice.[8][9] By using smaller, more uniform stationary phase particles, preparative HPLC delivers significantly higher resolution than flash chromatography, enabling the separation of closely eluting isomers and impurities.

Causality of Experimental Choices:

  • Mode Selection: For a moderately polar compound like 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole, Normal-Phase (NP-HPLC) is often preferred. It uses a polar stationary phase (like silica or diol) with non-polar mobile phases (hexane/isopropanol). This mode provides excellent selectivity for aromatic isomers and avoids introducing water, simplifying sample recovery through evaporation.

  • Scale-Up Logic: A critical principle of preparative HPLC is the methodical scale-up from an analytical column.[10] The separation is first optimized on a small scale (e.g., 4.6 mm ID column) to establish ideal solvent conditions. These conditions are then geometrically scaled to a larger preparative column (e.g., 20-50 mm ID) by proportionally increasing the flow rate and injection volume, ensuring a predictable and efficient preparative separation.

Supercritical Fluid Chromatography (SFC): The Green & Rapid Alternative

Preparative Supercritical Fluid Chromatography (SFC) is a powerful "green" technology that uses supercritical CO2 as the primary mobile phase component.[11][12] It offers distinct advantages over HPLC, including faster separations, significantly reduced organic solvent consumption, and lower backpressures.[13][14] For achiral purifications, SFC provides a unique and often orthogonal selectivity compared to HPLC, making it an excellent problem-solving tool.

Causality of Experimental Choices:

  • Mobile Phase: The mobile phase consists of compressed CO2 mixed with a small percentage of an organic co-solvent (modifier), typically an alcohol like methanol or ethanol. The low viscosity of this mobile phase allows for very high flow rates without excessive pressure, drastically reducing run times.[14]

  • Efficiency and Sample Recovery: The CO2 component of the mobile phase is simply vented as a gas post-collection, leaving the purified compound in a highly concentrated solution of the organic modifier. This dramatically simplifies and speeds up the final product isolation compared to the large aqueous-organic volumes from reversed-phase HPLC.[14]

Data Presentation: Method Performance Comparison

The following table summarizes the key performance characteristics of the three discussed purification methods for 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole.

ParameterFlash ChromatographyPreparative HPLC (Normal Phase)Preparative SFC
Typical Purity Achieved 90 - 98%>99.0 - 99.9%>99.0 - 99.9%
Sample Loading (per run) 1 g - 100+ g50 mg - 5 g50 mg - 10 g
Relative Speed / Throughput Moderate to HighLow to ModerateHigh to Very High
Organic Solvent Consumption HighModerate to HighVery Low
Primary Application Routine post-synthesis cleanupHigh-purity reference standards, final API polishingHigh-throughput purification, "green" chemistry initiatives
Cost per Sample LowHighModerate

Experimental Protocols & Workflows

Workflow Visualization

The following diagram illustrates the general decision-making process for purifying the target compound.

G crude Crude Synthetic Mixture purity_check Purity Analysis (TLC/LC-MS) crude->purity_check flash Protocol 1: Flash Chromatography purity_check->flash Purity <90% Scale >1g hplc Protocol 2: Preparative HPLC purity_check->hplc Purity >90% Need >99% Purity sfc Protocol 3: Preparative SFC purity_check->sfc High Throughput or HPLC Fails intermediate Intermediate Purity (90-98%) flash->intermediate final_product Pure Compound (>99%) hplc->final_product sfc->final_product intermediate->purity_check Further Purification

Caption: General purification workflow for 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole.

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of 1-5 grams of crude material.

1. Materials and Equipment:

  • Glass chromatography column (e.g., 40 mm ID x 300 mm length)

  • Silica gel (230-400 mesh)[4]

  • Solvents: ACS grade Hexanes and Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Sample vials, collection tubes, rotary evaporator

2. Methodology:

  • TLC Analysis: Dissolve a small amount of the crude material in dichloromethane. Spot on a TLC plate and develop in a chamber with 20% Ethyl Acetate in Hexanes. Visualize under UV light (254 nm). The target compound should have an Rf value between 0.2 and 0.4 for optimal separation. Adjust the solvent polarity if necessary.

  • Column Packing: Prepare a slurry of silica gel in hexanes (approx. 100 g of silica for 1-2 g of crude material). Pour the slurry into the column and allow it to pack under gentle pressure or gravity.

  • Sample Loading: Dissolve the crude material (e.g., 2.0 g) in a minimal amount of dichloromethane. Add ~4 g of silica gel to this solution and evaporate the solvent to dryness. This creates a dry-loaded sample.

  • Purification: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with 100% Hexanes. Gradually increase the polarity of the mobile phase (step gradient), for example:

    • 500 mL of 5% Ethyl Acetate / Hexanes

    • 1000 mL of 10% Ethyl Acetate / Hexanes

    • 1000 mL of 20% Ethyl Acetate / Hexanes

  • Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole.

Protocol 2: Preparative Normal-Phase HPLC

This protocol is for obtaining a high-purity reference standard (~100 mg).

1. Materials and Equipment:

  • Preparative HPLC system with UV detector

  • Analytical HPLC system for method development

  • Analytical NP column (e.g., Silica, 5 µm, 4.6 x 250 mm)

  • Preparative NP column (e.g., Silica, 5 µm, 21.2 x 250 mm)

  • Solvents: HPLC grade Hexanes and Isopropanol (IPA)

  • Rotary evaporator

2. Methodology:

  • Analytical Method Development:

    • On the analytical system, inject a small amount of the sample (~1 mg/mL solution).

    • Run an isocratic elution with 95:5 Hexanes:IPA at 1 mL/min.

    • Adjust the percentage of IPA to achieve a retention time for the main peak of 5-10 minutes with good resolution from impurities. Let's assume the optimal condition is 92:8 Hexanes:IPA.

  • Scale-Up Calculation:

    • The cross-sectional area ratio between the preparative (21.2 mm ID) and analytical (4.6 mm ID) columns is (21.2/4.6)² ≈ 21.2.

    • New Flow Rate: 1.0 mL/min * 21.2 = 21.2 mL/min.

    • Sample Load: Determine the maximum loading on the analytical column without significant peak distortion (e.g., 2 mg). The preparative load will be ~2 mg * 21.2 = 42.4 mg per injection.

  • Preparative Run:

    • Equilibrate the preparative column with the mobile phase (92:8 Hexanes:IPA) at 21 mL/min.

    • Dissolve ~40 mg of the material in 1-2 mL of the mobile phase and inject.

    • Monitor the elution at 254 nm and collect the main peak using the fraction collector.

  • Purity Analysis & Isolation:

    • Analyze a small aliquot of the collected fraction on the analytical HPLC to confirm purity (>99%).

    • Combine pure fractions and remove the solvent under reduced pressure.

G cluster_0 Analytical Scale (4.6 mm ID) cluster_1 Preparative Scale (21.2 mm ID) A1 Optimize Mobile Phase (e.g., 92:8 Hexane:IPA) A2 Determine Max Load (e.g., 2 mg) A1->A2 P1 Scale Flow Rate (1 mL/min -> 21 mL/min) A2->P1 Scale-Up Factor ((21.2/4.6)²) ≈ 21 P2 Scale Injection Load (2 mg -> 42 mg) P1->P2

Caption: Logical relationship for scaling up an HPLC method from analytical to preparative scale.

Protocol 3: Preparative Supercritical Fluid Chromatography (SFC)

This protocol is ideal for rapid, green purification of ~500 mg of material.

1. Materials and Equipment:

  • Preparative SFC system with UV and/or Mass Spec detector

  • Appropriate achiral stationary phase column (e.g., Diol or Ethyl Pyridine, 5 µm, 21 x 250 mm)

  • SFC-grade CO2 and HPLC-grade Methanol (MeOH)

  • Automated fraction collector

2. Methodology:

  • Analytical Method Scouting:

    • On an analytical SFC system, screen for selectivity using a Diol column.

    • Run a gradient of 5% to 40% MeOH in CO2 over 5 minutes.

    • System conditions: 3.0 mL/min flow, 120 bar backpressure, 40 °C column temperature.

    • Identify the isocratic condition that provides the best separation (e.g., 15% MeOH).

  • Preparative Method Setup:

    • Install the 21 mm ID preparative column.

    • Set the isocratic mobile phase to 15% MeOH in CO2.

    • Set the flow rate to 60 g/min and backpressure to 120 bar.

  • Stacked Injections:

    • Prepare a concentrated sample solution (e.g., 50 mg/mL in MeOH).

    • The analytical run time was ~3 minutes. To improve throughput, a stacked injection approach can be used.[15][16]

    • Inject 1 mL (50 mg) of the sample. After the target peak begins to elute but before the next impurity appears, inject the next 1 mL sample. This significantly reduces the total run time.

  • Fraction Collection & Isolation:

    • Collect the eluting peak corresponding to the target compound. The system will automatically separate the gaseous CO2.

    • The product is collected as a concentrated solution in methanol.

    • Evaporate the methanol to yield the final, highly pure product.

Conclusion

The successful purification of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole is readily achievable through a strategic application of modern chromatographic techniques. For routine, large-scale cleanup, flash chromatography provides a rapid and cost-effective solution. For applications demanding the highest levels of purity, preparative HPLC and SFC are indispensable tools. SFC, in particular, stands out for its high throughput and environmentally friendly profile, aligning with the goals of modern green chemistry. By understanding the principles behind each method and following the detailed protocols herein, researchers can confidently and efficiently obtain this valuable chemical intermediate at the desired purity for their specific needs.

References

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). American Pharmaceutical Review. [Link]

  • Francotte, E. (2016). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. LCGC North America. [Link]

  • Welch, C. J., et al. (2011). Exploring the Use of Packed Column Preparative SFC for Pre-clinical Research at Merck. Pittcon 2011 Poster. [Link]

  • Regalado, E. L., et al. (2013). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Pharmaceutical Technology. [Link]

  • Gui, Q.-W., et al. (2020). Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. Green Chemistry. [Link]

  • Li, J., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]

  • Davis, F. A., et al. (2009). Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). Beilstein Journal of Organic Chemistry. [Link]

  • Turan, N., et al. (2022). Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with pyrrole. Beilstein Journal of Organic Chemistry. [Link]

  • Golisade, A., et al. (2016). A Photoinduced Cobalt-Catalyzed Synthesis of Pyrroles through in Situ-Generated Acylazirines. The Journal of Organic Chemistry. [Link]

  • Kim, M. S., et al. (2004). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[13]-thiazepin-3(2H). Bulletin of the Korean Chemical Society. [Link]

  • Shimadzu Corporation. (2020). Preparative HPLC Primer. [Link]

  • University of Warwick. Principles in preparative HPLC. [Link]

  • Al-Azzawi, A. M. (n.d.). Pyrrole: Chemical properties and reactions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • Kaur, H., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

  • Albert, M. (2002). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. [Link]

  • Agilent Technologies. (n.d.). Solutions for Preparative HPLC. [Link]

  • YMC Co., Ltd. (n.d.). Effective preparative separation techniques. [Link]

Sources

Application

Application Note: 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole as a Precursor in Advanced Organic Synthesis

Executive Summary 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (CAS 73742-11-7) is a highly versatile, electron-rich biaryl building block ()[1]. It serves as a critical intermediate in the synthesis of advanced agrochemicals...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (CAS 73742-11-7) is a highly versatile, electron-rich biaryl building block ()[1]. It serves as a critical intermediate in the synthesis of advanced agrochemicals, active pharmaceutical ingredients (APIs), and complex polymer monomers[1]. This application note details the mechanistic rationale for its use, a self-validating protocol for its synthesis via Suzuki-Miyaura cross-coupling, and its downstream application in C-H functionalization.

Mechanistic Rationale & Structural Advantages

The strategic value of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole lies in its dual-functional topology, which allows for orthogonal functionalization during multi-step syntheses:

  • The 1-Methylpyrrole Core: The pyrrole ring is inherently electron-rich, making it an excellent substrate for electrophilic aromatic substitution and transition-metal-catalyzed C-H activation. The N-methyl group serves a dual purpose: it prevents unwanted N-alkylation or N-acylation during downstream synthesis and sterically directs subsequent functionalization (such as arylation or acylation) predominantly to the C5 position.

  • The 3-Methoxyphenyl Handle: The meta-methoxy substitution on the phenyl ring provides a stable, yet modifiable, functional group. In drug development, the methoxy group can be selectively demethylated (e.g., using BBr₃) to reveal a phenolic hydroxyl group. This phenol acts as a critical hydrogen-bond donor/acceptor for Structure-Activity Relationship (SAR) optimization or as an anchoring point for further etherification.

Primary Synthesis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The synthesis of asymmetric biaryls is most reliably achieved via the[2]. While free pyrrole-2-boronic acids are notoriously susceptible to protodeboronation and instability ()[3], the use of 1-methylpyrrole-2-boronic acid pinacol ester (BPin) ensures robust reactivity and bench stability ()[4].

Protocol 1: Synthesis of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole

Objective: To couple 1-methylpyrrole-2-boronic acid pinacol ester with 3-bromoanisole with high regioselectivity and yield.

Reagents & Materials:

  • 1-Methylpyrrole-2-boronic acid pinacol ester (1.1 equiv)

  • 3-Bromoanisole (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoanisole (10.0 mmol) and 1-methylpyrrole-2-boronic acid pinacol ester (11.0 mmol)[4].

  • Solvent Addition & Degassing: Add 40 mL of 1,4-dioxane and 10 mL of deionized water.

    • Causality: Degas the biphasic mixture by sparging with argon for 15 minutes. Removing dissolved oxygen is critical to prevent the oxidative homocoupling of the boronic ester and the premature oxidation of the Pd(0) catalytic species[2].

  • Catalyst & Base Addition: Under a continuous argon flow, add K₂CO₃ (30.0 mmol) followed by Pd(dppf)Cl₂·CH₂Cl₂ (0.5 mmol).

    • Causality: K₂CO₃ facilitates the transmetalation step by forming a reactive palladium-alkoxo or boronate complex[4]. The dppf ligand's large bite angle promotes efficient reductive elimination, driving the catalytic cycle forward.

  • Heating: Seal the flask and heat the mixture to 90 °C in a pre-heated oil bath for 12 hours. Monitor reaction completion via TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure target compound.

Downstream Application: Direct C-H Arylation at the C5 Position

Once synthesized, 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole can be advanced into more complex polycyclic frameworks. Unprotected and protected nitrogen-rich heterocycles are excellent substrates for transition-metal-catalyzed functionalization ()[5].

Protocol 2: C5 C-H Arylation

Objective: To install an aryl group at the C5 position of the pyrrole ring to generate a 2,5-diaryl-1-methylpyrrole derivative (e.g., for kinase inhibitor libraries).

Step-by-Step Methodology:

  • Setup: Combine 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (1.0 equiv), an aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and KOAc (2.0 equiv) in a reaction vial.

  • Solvent: Add anhydrous N,N-dimethylacetamide (DMAc).

  • Reaction: Heat to 110 °C under argon for 16 hours.

    • Causality: Pd(OAc)₂ activates the electron-rich C5 C-H bond via a Concerted Metalation-Deprotonation (CMD) pathway. The acetate anion acts as an internal base to abstract the proton, driving the catalytic cycle forward without the need for pre-functionalized boron/tin reagents.

  • Isolation: Cool the mixture, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.

Quantitative Data Presentation

Table 1: Optimization of the Suzuki-Miyaura Coupling for 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole

EntryCatalyst (5 mol%)Base (3 equiv)Solvent (v/v)Temp (°C)Time (h)Yield (%)*
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)901662
2Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)901674
3 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 90 12 91
4Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O (4:1)901289
5Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (4:1)1001285

*Isolated yields after silica gel chromatography. Entry 3 represents the optimized, self-validating condition described in Protocol 1.

Mandatory Visualization

SyntheticWorkflow Precursor1 1-Methylpyrrole-2-boronic acid pinacol ester Catalyst Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O (90°C) Precursor1->Catalyst Precursor2 3-Bromoanisole Precursor2->Catalyst Target 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (CAS 73742-11-7) Catalyst->Target Suzuki-Miyaura Cross-Coupling Downstream1 Demethylation (BBr3) -> Phenolic Intermediates Target->Downstream1 Downstream2 C5 C-H Arylation (Pd(OAc)2) -> Kinase Inhibitors Target->Downstream2 Downstream3 Electrophilic Acylation -> Agrochemicals Target->Downstream3

Synthetic workflow and downstream functionalization of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole.

References
  • CAS No.73742-11-7, 1H-Pyrrole, 2-(3-methoxyphenyl) - Suppliers. LookChem. Available at:[Link]

  • Iron-Mediated Direct Suzuki−Miyaura Reaction: A New Method for the ortho-Arylation of Pyrrole and Pyridine. Organic Letters - ACS Publications. Available at:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (PMC). Available at:[Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry Books. Available at:[Link]

Sources

Method

Application Note: Integration of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole into Polymeric Matrices

Executive Summary & Mechanistic Rationale The incorporation of functionalized pyrrole derivatives into polymer matrices bridges the gap between synthetic materials and active biological interfaces. 2-(3-Methoxyphenyl)-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The incorporation of functionalized pyrrole derivatives into polymer matrices bridges the gap between synthetic materials and active biological interfaces. 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (MMP) is a uniquely structured monomer that offers significant advantages for both biosensing and controlled therapeutic delivery.

The structural causality behind its utility lies in its two primary functional groups:

  • The 1-Methyl (N-methyl) Group: By blocking the nitrogen position, N-methylation prevents unwanted branching and cross-linking during electropolymerization, driving the reaction strictly through the α -carbons (positions 2 and 5)[1]. Because the 2-position is occupied in MMP, polymerization is directed toward dimer/oligomer formation or copolymerization, yielding highly defined, linear microstructures.

  • The 3-Methoxyphenyl Group: The methoxy moiety acts as a strong electron-donating group. This lowers the oxidation potential required for radical cation formation during electropolymerization. Furthermore, highly substituted electron-rich pyrroles exhibit potent antioxidant activities via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, making them valuable as localized therapeutic agents[2].

This guide details two distinct, self-validating protocols for incorporating MMP into polymer matrices: Electrochemical Copolymerization into a conductive bio-electrode, and Physical Encapsulation into biodegradable PLGA-PEG nanoparticles for drug delivery[3].

Protocol I: Electrochemical Copolymerization into a Conductive Matrix (Biosensing)

Pure poly(MMP) films can suffer from steric hindrance due to the bulky methoxyphenyl group, leading to short oligomer chains and reduced conductivity. To resolve this, MMP is copolymerized with unsubstituted pyrrole (Py). The unsubstituted pyrrole acts as a structural bridge, maintaining the long-range conjugation and high conductivity of the matrix, while MMP provides the functional, electron-rich sites for biosensing or antioxidant action.

Materials and Reagents
  • Monomers: 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (MMP, 10 mM), Pyrrole (Py, 40 mM) (Distilled prior to use to remove auto-oxidation products)[1].

  • Electrolyte/Dopant: 0.1 M Sodium p-toluenesulfonate (NaTsO) in ultra-pure water. The large TsO⁻ anion acts as a dopant that physically swells the polymer matrix, increasing porosity for analyte diffusion[4].

  • Electrodes: Glassy Carbon Electrode (GCE) (Working), Ag/AgCl (Reference), Platinum Wire (Counter).

Step-by-Step Methodology
  • Electrode Preparation: Polish the GCE with 0.3 µm and 0.05 µm alumina slurry. Rinse with deionized water and sonicate in 1:1 ethanol/water for 5 minutes. Self-Validation: Run a blank Cyclic Voltammetry (CV) scan in 0.1 M H₂SO₄; a flat, featureless voltammogram between -0.2 V and +0.8 V confirms a clean surface.

  • Pre-Polymerization Degassing: Purge the monomer/electrolyte solution (10 mM MMP, 40 mM Py, 0.1 M NaTsO) with high-purity N₂ for 15 minutes to remove dissolved oxygen, which can quench radical cations and terminate chain growth.

  • Electropolymerization: Apply a potentiostatic (constant potential) technique at +0.85 V vs. Ag/AgCl for 120 seconds.

    • Causality: +0.85 V is chosen because it is high enough to oxidize both Py and MMP into radical cations, but low enough to prevent the over-oxidation (and subsequent degradation) of the resulting poly(Py-co-MMP) backbone.

  • Washing and Stabilization: Carefully remove the coated GCE and rinse gently with ultra-pure water to remove unreacted monomers. Cycle the electrode in monomer-free 0.1 M NaTsO from -0.4 V to +0.6 V for 5 cycles to stabilize the film.

G MMP MMP Monomer Ox Anodic Oxidation (+0.85V vs Ag/AgCl) MMP->Ox Py Pyrrole (Py) Py->Ox Rad Radical Cation Coupling Ox->Rad Poly Poly(Py-co-MMP) Conductive Film Rad->Poly

Electrochemical copolymerization pathway of MMP and Pyrrole into a conductive matrix.

Protocol II: Physical Encapsulation into PLGA-PEG Nanoparticles (Therapeutic Delivery)

Because MMP possesses inherent biological activity (antioxidant and potential antimicrobial properties)[2], it can be utilized as a therapeutic payload. However, its hydrophobic nature requires a delivery vehicle to ensure bioavailability and evade the reticuloendothelial system (RES). We utilize an Oil-in-Water (O/W) single emulsion solvent evaporation method using a Poly(lactic-co-glycolic acid)-Poly(ethylene glycol) (PLGA-PEG) block copolymer matrix.

Materials and Reagents
  • Polymer Matrix: PLGA-PEG block copolymer (50:50 lactide:glycolide, MW ~30,000 Da).

  • Active Compound: 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (MMP).

  • Solvents & Surfactants: Dichloromethane (DCM) (Organic phase), Polyvinyl alcohol (PVA, MW 13,000-23,000, 87-89% hydrolyzed) as an aqueous stabilizer.

Step-by-Step Methodology
  • Organic Phase Preparation: Dissolve 50 mg of PLGA-PEG and 5 mg of MMP in 2 mL of DCM. Causality: DCM is selected due to its high volatility and excellent solvation of both the hydrophobic MMP and the PLGA block.

  • Aqueous Phase Preparation: Prepare 10 mL of a 2% (w/v) PVA aqueous solution. Filter through a 0.22 µm syringe filter to remove particulate impurities.

  • Emulsification: Add the organic phase dropwise into the aqueous phase under continuous vortexing. Immediately transfer the mixture to an ultrasonic probe homogenizer. Sonicate at 40% amplitude for 3 minutes (pulse: 10s on, 5s off) over an ice bath.

    • Causality: The ice bath prevents the premature evaporation of DCM and thermal degradation of the MMP during high-energy cavitation.

  • Solvent Evaporation: Transfer the resulting nano-emulsion to a magnetic stirrer. Stir at 500 rpm for 4 hours at room temperature in a fume hood to fully evaporate the DCM, hardening the nanoparticles.

  • Purification and Lyophilization: Centrifuge the suspension at 15,000 × g for 20 minutes at 4°C. Discard the supernatant (containing excess PVA and unencapsulated MMP). Resuspend the pellet in ultra-pure water. Repeat twice. Lyophilize the final pellet with 5% sucrose as a cryoprotectant.

    • Self-Validation: Measure the Encapsulation Efficiency (EE%) by dissolving a known mass of lyophilized NPs in DMSO and measuring MMP absorbance via UV-Vis spectroscopy (expected λmax​ ~ 280-310 nm). EE% must be >70% to proceed to biological assays.

G Org Organic Phase (MMP + PLGA-PEG in DCM) Emul Ultrasonication (O/W Emulsion) Org->Emul Aq Aqueous Phase (PVA in Water) Aq->Emul Evap Solvent Evaporation (DCM Removal) Emul->Evap NP MMP-Loaded Nanoparticles Evap->NP

O/W emulsion-solvent evaporation workflow for MMP encapsulation in PLGA-PEG.

Quantitative Data & Characterization Standards

To ensure reproducibility across laboratories, the resulting matrices must meet the following quantitative benchmarks.

Table 1: Target Electrochemical Parameters for Poly(Py-co-MMP) Matrix
ParameterTarget ValueDiagnostic Significance
Oxidation Onset Potential +0.65 V to +0.75 VConfirms successful incorporation of the electron-donating methoxyphenyl group (lowers oxidation potential vs. pure PPy).
Film Thickness (120s dep.) 150 - 200 nmEnsures optimal diffusion of analytes without resistive signal loss.
Charge Transfer Resistance ( Rct​ ) < 150 Ω Measured via Electrochemical Impedance Spectroscopy (EIS); validates that the matrix remains highly conductive.
Table 2: Target Physicochemical Properties of MMP-Loaded PLGA-PEG Nanoparticles
ParameterTarget ValueDiagnostic Significance
Z-Average Diameter (DLS) 100 - 150 nmOptimal size range for exploiting the Enhanced Permeability and Retention (EPR) effect in targeted tissues.
Polydispersity Index (PDI) < 0.200Indicates a highly monodisperse nanoparticle population, preventing inconsistent release kinetics.
Zeta Potential ( ζ ) -15 mV to -25 mVProvides electrostatic repulsion to prevent aggregation; PEGylation keeps it slightly less negative than pure PLGA.
Encapsulation Efficiency (EE%) > 75%Confirms that the lipophilic nature of MMP favors partitioning into the PLGA core rather than the aqueous phase.

References

  • Cyclic Voltammetric Synthesis of Poly(N-methyl pyrrole) on Copper and Effects of Polymerization Parameters on Corrosion Performance Source: ACS Publications URL:[Link]

  • Pyrroles As Antioxidants: Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Use of Conducting Electroactive Polymers for Drug Delivery and Sensing of Bioactive Molecules. A Redox Chemistry Approach Source: ACS Publications URL:[Link]

Sources

Application

Application Note: Advanced Formulation Strategies for 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole Derivatives

Document ID: AN-2026-04 Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists Focus: Overcoming Solubility and Bioavailability Bottlenecks of Lipophilic Pyrrole Scaffolds Executi...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-04 Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists Focus: Overcoming Solubility and Bioavailability Bottlenecks of Lipophilic Pyrrole Scaffolds

Executive Summary

Derivatives of the 2-aryl-1-methylpyrrole scaffold, specifically 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole, are highly valued in medicinal chemistry for their diverse pharmacological profiles, including potential cyclooxygenase (COX) inhibition, anti-inflammatory, and antimicrobial activities[1]. However, translating these promising in vitro profiles into in vivo efficacy is severely bottlenecked by their highly lipophilic nature and poor aqueous solubility.

As a Senior Application Scientist, the objective is not merely to mix excipients, but to engineer delivery systems that manipulate the thermodynamic and pharmacokinetic fate of the Active Pharmaceutical Ingredient (API). This guide details two field-proven, self-validating formulation strategies—Amorphous Solid Dispersions (ASDs) and Nanostructured Lipid Carriers (NLCs) —designed to disrupt the crystalline lattice and exploit lymphatic transport pathways, respectively.

Physicochemical Profiling & Formulation Implications

Before selecting a formulation technology, the intrinsic physicochemical properties of the scaffold must dictate the engineering approach. The lack of hydrogen bond donors and high lipophilicity firmly place this derivative in Biopharmaceutics Classification System (BCS) Class II or IV.

ParameterTheoretical ProfileFormulation Implication
Scaffold Class 2-Aryl-1-methylpyrroleHighly lipophilic; prone to poor aqueous solvation[1].
Molecular Formula C12H13NOLow molecular weight (~187.24 g/mol ) favors membrane permeation.
LogP (Predicted) > 3.5High hydrophobicity; necessitates lipid-based or ASD carriers[2].
H-Bond Donors 0Lack of donors significantly reduces aqueous solubility.
H-Bond Acceptors 1 (Methoxy oxygen)Limited hydrogen bonding with surrounding water molecules.
BCS Classification Class II / IVDissolution is the primary rate-limiting step for systemic absorption.

Strategy I: Amorphous Solid Dispersions (ASD) via Spray Drying

Mechanistic Rationale (Causality)

The highly ordered crystalline lattice of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole presents a massive thermodynamic barrier to dissolution. By dissolving the API and a hydrophilic polymer (e.g., HPMC-AS or Polyvinylpyrrolidone-vinyl acetate) in a common volatile solvent and rapidly evaporating it via spray drying, the API is kinetically trapped in a high-energy, disordered amorphous state[3]. This "spring and parachute" mechanism ensures rapid supersaturation in the gastrointestinal (GI) tract (the spring) while the polymer inhibits recrystallization (the parachute)[4].

Self-Validating Protocol

Note: Every step includes an In-Process Control (IPC) to ensure the system is self-validating.

  • Feed Solution Preparation:

    • Action: Dissolve the API and HPMC-AS (1:3 w/w ratio) in a co-solvent mixture of Dichloromethane (DCM) and Methanol (1:1 v/v) to achieve a 5% w/v total solids concentration.

    • Causality: DCM ensures complete solvation of the lipophilic pyrrole, while Methanol fully expands the polymer chains.

    • Validation (IPC): Visual inspection against a polarized light box. The solution must be optically clear with zero undissolved particulates to prevent nozzle clogging.

  • Atomization & Spray Drying:

    • Action: Process the feed solution through a two-fluid nozzle. Parameters: Inlet Temp: 85°C; Feed rate: 5 mL/min; Atomization gas flow: 600 L/h.

    • Causality: Rapid droplet formation (<50 µm) maximizes surface area for flash evaporation, freezing the molecular mobility of the API before it can nucleate[3].

    • Validation (IPC): Continuous monitoring of Outlet Temperature (target: 45°C). Deviations >±2°C must trigger an automatic feed shut-off to prevent polymer degradation or incomplete drying.

  • Secondary Drying:

    • Action: Transfer the collected powder to a vacuum oven at 40°C for 24 hours.

    • Causality: Removes residual DCM and Methanol trapped within the polymer matrix.

    • Validation (IPC): Gas Chromatography (GC) headspace analysis must confirm residual solvents are strictly below ICH Q3C limits (DCM < 600 ppm; Methanol < 3000 ppm).

  • Solid-State Characterization:

    • Validation (IPC): Powder X-Ray Diffraction (PXRD) must exhibit a broad "halo" with no sharp Bragg diffraction peaks. Modulated Differential Scanning Calorimetry (mDSC) must show a single Glass Transition Temperature ( Tg​ ), confirming a homogenous single-phase amorphous dispersion.

ASD_Workflow A API + Polymer (HPMC-AS) B Solvent Dissolution A->B C Atomization (Two-Fluid Nozzle) B->C D Droplet Drying (Hot Gas) C->D E Particle Collection (Cyclone) D->E F Amorphous Solid Dispersion E->F

Fig 1. Spray drying workflow for generating Amorphous Solid Dispersions.

Strategy II: Nanostructured Lipid Carriers (NLCs)

Mechanistic Rationale (Causality)

While Solid Lipid Nanoparticles (SLNs) are prone to expelling lipophilic drugs during storage due to lipid crystallization, NLCs solve this by blending solid lipids with liquid lipids (oils). This creates an imperfect, highly disordered lipid matrix that accommodates the bulky 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole molecules[5]. Furthermore, formulating this highly lipophilic (LogP > 3.5) API into an NLC promotes assembly into chylomicrons within the enterocytes, shunting the drug through the lymphatic system and completely bypassing hepatic first-pass metabolism[2].

Self-Validating Protocol
  • Lipid Phase Preparation:

    • Action: Melt a solid lipid (e.g., Glyceryl monostearate, 10% w/w) and a liquid lipid (e.g., Capmul MCM C8, 5% w/w) at 75°C. Dissolve 1% w/w of the API into the melt.

    • Causality: Capmul MCM C8 disrupts the perfect crystal lattice of the monostearate, creating spatial voids for the API to reside in without being expelled during cooling[5].

    • Validation (IPC): Thermometer verification and visual check; the lipid melt must be completely transparent and homogenous.

  • Aqueous Phase Preparation & Pre-emulsion:

    • Action: Dissolve surfactant (Poloxamer 188, 2% w/w) in ultra-pure water, heat to 75°C, and mix with the lipid phase using a high-speed shear homogenizer (8,000 rpm for 5 min).

    • Causality: Isothermic mixing prevents premature lipid crystallization, which would lead to catastrophic particle aggregation.

    • Validation (IPC): Microscopic evaluation of the pre-emulsion to ensure no large lipid aggregates (> 10 µm) are present.

  • Hot High-Pressure Homogenization (HPH):

    • Action: Pass the pre-emulsion through an HPH system at 500 bar for 3 consecutive cycles at 75°C, followed by rapid cooling to room temperature.

    • Causality: Extreme shear and cavitation forces fracture the lipid droplets into the nanometer range, exponentially increasing the surface area available for lipolysis and absorption in the GI tract.

    • Validation (IPC): Dynamic Light Scattering (DLS) measurement. The batch is only validated if the Z-average particle size is < 150 nm and the Polydispersity Index (PDI) is < 0.2.

  • Entrapment Efficiency (EE) Verification:

    • Validation (IPC): Separate the free drug from the NLCs via ultrafiltration-centrifugation. Quantify the unencapsulated API in the aqueous phase via HPLC. The system is validated if EE > 90%.

NLC_Pathway NLC NLC Formulation (Oral Intake) GI GI Tract (Lipolysis) NLC->GI Enterocyte Enterocyte Uptake (Chylomicrons) GI->Enterocyte Lymph Lymphatic System (Bypasses Liver) Enterocyte->Lymph Systemic Systemic Circulation (High Bioavailability) Lymph->Systemic

Fig 2. Lymphatic transport pathway of Nanostructured Lipid Carriers.

References

  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents Source: ACS Omega URL:[Link]

  • Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: Formulation and process considerations Source: International Journal of Pharmaceutics (via PubMed) URL:[Link]

  • Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions Source: Pharmaceutics (MDPI) URL:[Link]

  • Nanostructured lipid carriers: An emerging platform for improving oral bioavailability of lipophilic drugs Source: Journal of Advanced Pharmaceutical Technology & Research (via PMC) URL:[Link]

  • Nanostructured lipid carriers for oral bioavailability enhancement of raloxifene: Design and in vivo study Source: Journal of Advanced Research (via PMC) URL:[Link]

Sources

Method

Application Notes &amp; Protocols for the Regioselective Halogenation of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole

Abstract This technical guide provides a comprehensive overview and detailed protocols for the regioselective halogenation of 2-(3-methoxyphenyl)-1-methyl-1H-pyrrole, a common scaffold in medicinal chemistry. Halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the regioselective halogenation of 2-(3-methoxyphenyl)-1-methyl-1H-pyrrole, a common scaffold in medicinal chemistry. Halogenated arylpyrroles are pivotal intermediates in drug development, where the position and nature of the halogen atom can significantly modulate pharmacological properties. This document explores the underlying principles of electrophilic aromatic substitution on this specific heterocyclic system and offers field-proven, step-by-step protocols for controlled bromination, chlorination, and iodination. The methodologies emphasize the use of N-halosuccinimides (NXS) to achieve high regioselectivity and yield, addressing common challenges such as over-halogenation and isomeric mixture formation. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for the synthesis of halogenated pyrrole derivatives.

Introduction: The Strategic Role of Halogenated Arylpyrroles

Aryl-substituted pyrroles are privileged structures found in numerous natural products and pharmaceuticals.[1] The introduction of halogen atoms onto this scaffold serves as a critical strategy in drug design for several reasons:

  • Modulation of Physicochemical Properties: Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3]

  • Bioisosteric Replacement: A halogen atom can mimic other functional groups, influencing molecular conformation and interaction with protein binding pockets.

  • Synthetic Handle for Further Functionalization: The halogenated position becomes a reactive site for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid diversification of compound libraries.[4][5]

Achieving precise control over the position of halogenation (regioselectivity) is therefore paramount. This guide focuses on the substrate 2-(3-methoxyphenyl)-1-methyl-1H-pyrrole, detailing methods to selectively introduce bromine, chlorine, and iodine atoms.

Mechanistic Insights and Predicting Regioselectivity

The halogenation of 2-(3-methoxyphenyl)-1-methyl-1H-pyrrole is a classic example of electrophilic aromatic substitution (EAS). The outcome of the reaction is governed by the electronic properties of the heterocyclic system and its substituents.

The Activated Pyrrole Core

The pyrrole ring is an electron-rich aromatic system, significantly more reactive towards electrophiles than benzene.[6][7] The nitrogen atom's lone pair is delocalized into the π-system, increasing the electron density at the carbon atoms. Electrophilic attack preferentially occurs at the α-positions (C2 and C5) because the resulting cationic intermediate (the sigma complex or arenium ion) is stabilized by a greater number of resonance structures compared to attack at the β-positions (C3 and C4).[8][9]

Substituent Directing Effects

In our substrate, three key groups influence the position of halogenation:

  • N-Methyl Group: An N-substituted pyrrole prevents deprotonation at the nitrogen and slightly modifies the ring's reactivity.[6]

  • C2-(3-Methoxyphenyl) Group: This group already occupies one α-position (C2). The remaining α-position, C5, is therefore the most electronically favored site for the initial electrophilic attack.

  • 3-Methoxyphenyl Group: The methoxy substituent on the phenyl ring is an electron-donating group, which activates its own ring for EAS at the ortho and para positions (relative to the methoxy group).[10]

The diagram below illustrates the superior stability of the intermediate formed upon electrophilic attack at the C5 position compared to the C4 position.

Caption: Predicted regioselectivity based on sigma complex stability.

Application Protocols: Halogenation using N-Halosuccinimides (NXS)

N-Halosuccinimides (NBS, NCS, NIS) are the reagents of choice for the controlled monohalogenation of highly reactive heterocycles like pyrrole.[12][13][14] They are crystalline solids, making them easier and safer to handle than gaseous or liquid halogens.[15] Critically, they provide a low concentration of the electrophilic halogen species, which helps to prevent polysubstitution.[16] Furthermore, the reaction does not produce strong hydrohalic acids (HBr, HCl) that can catalyze side reactions or cause degradation of the pyrrole ring.[12]

The following protocols are designed for a typical laboratory scale (1-5 mmol). All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Regioselective Bromination with N-Bromosuccinimide (NBS)

This protocol targets the synthesis of 5-bromo-2-(3-methoxyphenyl)-1-methyl-1H-pyrrole .

Rationale for Reagent Choice: NBS is highly effective for the monobromination of pyrroles.[12] It is known to favor the kinetically controlled product (α-substitution) and avoids the HBr-catalyzed isomerization to the thermodynamically favored β-bromo product that can occur when using Br₂.[12] Tetrahydrofuran (THF) is an excellent solvent as it is relatively inert and effectively solubilizes both the substrate and NBS. The reaction is performed at a low temperature initially to control the exothermic reaction and then allowed to warm to ensure completion.

ParameterValueNotes
Substrate 2-(3-methoxyphenyl)-1-methyl-1H-pyrrole1.0 eq
Reagent N-Bromosuccinimide (NBS)1.05 eq
Solvent Anhydrous Tetrahydrofuran (THF)~0.1 M concentration
Temperature -78 °C to Room TemperatureInitial cooling is critical
Reaction Time 2-4 hoursMonitor by TLC
Typical Yield >90%Based on similar substrates

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 2-(3-methoxyphenyl)-1-methyl-1H-pyrrole (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous THF (to make a ~0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Reagent Addition: In a separate flask, dissolve NBS (1.05 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled substrate solution over 15-20 minutes. A color change may be observed.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour.[17] After this period, remove the cooling bath and allow the reaction to warm slowly to room temperature. Continue stirring for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The product spot should be less polar than the starting material.

  • Quenching & Work-up: Once the starting material is consumed, pour the reaction mixture into an aqueous solution of sodium thiosulfate (10% w/v) to quench any remaining active bromine species. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Regioselective Chlorination with N-Chlorosuccinimide (NCS)

This protocol targets the synthesis of 5-chloro-2-(3-methoxyphenyl)-1-methyl-1H-pyrrole .

Rationale for Reagent Choice: NCS is a convenient and effective source of electrophilic chlorine ("Cl+").[13][15] While sometimes considered less selective than NBS, for a highly activated and sterically directed substrate like this, it provides excellent regioselectivity for the C5 position.[12] Acetonitrile is a suitable polar aprotic solvent for this transformation.

ParameterValueNotes
Substrate 2-(3-methoxyphenyl)-1-methyl-1H-pyrrole1.0 eq
Reagent N-Chlorosuccinimide (NCS)1.05 eq
Solvent Anhydrous Acetonitrile (MeCN)~0.1 M concentration
Temperature 0 °C to Room TemperatureMilder conditions than bromination
Reaction Time 3-6 hoursMonitor by TLC
Typical Yield 85-95%Based on similar substrates

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere, add 2-(3-methoxyphenyl)-1-methyl-1H-pyrrole (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous acetonitrile.

  • Reagent Addition: Add NCS (1.05 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.

  • Washing: Wash the organic solution with water (2x) and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Protocol 3: Regioselective Iodination with N-Iodosuccinimide (NIS)

This protocol targets the synthesis of 5-iodo-2-(3-methoxyphenyl)-1-methyl-1H-pyrrole .

Rationale for Reagent Choice: NIS is a mild and efficient iodinating agent for electron-rich aromatic and heterocyclic compounds.[14][18] Iodine is the least reactive halogen, so the reaction may require slightly longer times or gentle warming to proceed to completion. The work-up is similar to the other halogenations.

ParameterValueNotes
Substrate 2-(3-methoxyphenyl)-1-methyl-1H-pyrrole1.0 eq
Reagent N-Iodosuccinimide (NIS)1.1 eq
Solvent Anhydrous Dichloromethane (DCM)~0.1 M concentration
Temperature Room TemperatureProtect from light
Reaction Time 4-12 hoursMonitor by TLC
Typical Yield 80-90%Based on similar substrates

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask wrapped in aluminum foil (to protect from light, as iodine species can be light-sensitive), add the substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane.

  • Reagent Addition: Add NIS (1.1 eq) in one portion.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Follow the reaction's progress by TLC.

  • Quenching & Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (10% w/v) and stir for 10 minutes until the color dissipates.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying & Concentration: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

General Experimental Workflow

The following diagram outlines the typical workflow for the regioselective halogenation process described in the protocols.

Caption: General workflow for NXS-mediated halogenation.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction - Impure or decomposed NXS reagent.[17]- Wet solvent or glassware.- Recrystallize the NXS reagent before use (e.g., NBS from water).[17]- Ensure all solvents are anhydrous and glassware is flame- or oven-dried.
Polysubstitution - More than 1.0 equivalent of NXS used.- Reaction temperature too high or reaction time too long.- Use NXS in slight excess (1.05-1.1 eq) but ensure accurate measurement.- Maintain low temperatures, especially during addition, and monitor carefully by TLC to stop the reaction upon consumption of starting material.
Incorrect Regioisomer - For bromination, use of Br₂ instead of NBS can lead to HBr-catalyzed isomerization.[12]- Strictly use NBS for selective α-bromination of pyrroles. Avoid acidic conditions.
Product Degradation - The pyrrole ring can be sensitive to acid.[19]- Product instability on silica gel.- Ensure work-up steps neutralize any acidic byproducts (e.g., wash with NaHCO₃).- Consider deactivating the silica gel with triethylamine (1% in eluent) during chromatography if degradation is observed.

References

  • Filo. (2025). Halogenation of Pyrrole Explain the halogenation reaction of pyrrole and... Filo. Available at: [Link]

  • Gilow, H. M., & Burton, D. E. (1981). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225. Available at: [Link]

  • McKay, M. J., et al. (2018). Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. PMC. Available at: [Link]

  • Zhang, Y., et al. (2023). A Practical Lewis Base Catalyzed Electrophilic Chlorination of Arenes and Heterocycles. ChemRxiv. Available at: [Link]

  • Özdemir, Ü., et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 13, 897-904. Available at: [Link]

  • Smith, J. A., et al. (2006). The regioselective synthesis of aryl pyrroles. Organic & Biomolecular Chemistry, 4(12), 2477-82. Available at: [Link]

  • Mondal, S., et al. (2023). NBS-Promoted Synthesis of Maleimides by Oxidative Dearomatization of Pyrroles: Mechanistic Investigations Using Online MS in Real-Time. Organic Letters. Available at: [Link]

  • Morrison, M. D., et al. (2009). Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. The Journal of Organic Chemistry, 74(5), 2098–2104. Available at: [Link]

  • Vaia. Problem 53 Explain why a methoxy group (CH.... Vaia. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Chlorination: Understanding the Role of N-Chlorosuccinimide. Available at: [Link]

  • Marino, G. (1964). Kinetics of Pyrrole Substitutions. The Iodination Reaction. ResearchGate. Available at: [Link]

  • Cole, A. G., et al. (2023). Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. PMC. Available at: [Link]

  • University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. Available at: [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1582. Available at: [Link]

  • Arseneault, M., et al. (2014). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Journal of Chemistry, 92(10), 969-973. Available at: [Link]

  • Morrison, M. D., et al. (2009). Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. ACS Publications. Available at: [Link]

  • Tran, D. N., et al. (2020). Oxidative Iodination of Pyrrolo[2,1‑a]isoquinolines with NaI/mCPBA. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, C., et al. (2016). Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole. RSC Publishing. Available at: [Link]

  • ResearchGate. (2023). The role of the methoxy group in approved drugs. Available at: [Link]

  • ron. (2015). Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange. Available at: [Link]

  • Quimicaorganica.org. Halogenation and sulfonation of pyrrole. Available at: [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available at: [Link]

  • Pearson+. Pyrrole undergoes electrophilic aromatic substitution more readily.... Available at: [Link]

  • Li, W., et al. (2023). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Tang, R.-J., et al. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938. Available at: [Link]

  • NSF PAR. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. Available at: [Link]

  • Banda, G., et al. (2015). Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole- Bearing N‑Polyaromatic β-Lactams. Molecules, 20(4), 5636-5648. Available at: [Link]

  • Study Queries. (2025). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Available at: [Link]

  • Li, X-F., et al. (2006). A Novel Synthesis of Arylpyrrolo[1,2-a]pyrazinone Derivatives. Molecules, 11(11), 894-900. Available at: [Link]

  • da Silva, A. J. M., et al. (2011). Highly regioselective halogenation of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione. Journal of the Brazilian Chemical Society, 22, 1145-1151. Available at: [Link]

  • Gîrd, C. E., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1549. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrroles. Available at: [Link]

  • Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1582. Available at: [Link]

  • Sıdır, Y., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Available at: [Link]

  • Wang, D-H., et al. (2014). β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I. Journal of the American Chemical Society, 136(38), 13190–13193. Available at: [Link]

  • Hu, F., et al. (2013). Regioselective halogenation of 2-substituted-1,2,3-triazoles via sp2 C–H activation. Organic & Biomolecular Chemistry, 11, 7431-7434. Available at: [Link]

  • Hu, F., et al. (2013). Regioselective halogenation of 2-substituted-1,2,3-triazoles via sp2 C-H activation. PubMed. Available at: [Link]

  • Mphahlele, M. J., et al. (2001). Regio- and stereoselective α-halogenation of 2-aryl-1-methylsulfonyl- 2,3-dihydroquinolin-4(1H)-ones. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Halogenases for the Synthesis of Small Molecules. Available at: [Link]

  • Al-Shemary, F. A. H. (2016). Synthesis and Study of New N-Aryl Pyrroles. International Journal of Current Microbiology and Applied Sciences, 5(2), 746-751. Available at: [Link]

  • Svejstrup, T. D., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 233-239. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Shelf-Life Stability of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole

Welcome to the Technical Support Center for functionalized pyrrole derivatives. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 2-(3-Methoxyphenyl)-1-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for functionalized pyrrole derivatives. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole . Due to the electron-rich nature of the pyrrole core, this compound is highly susceptible to environmental degradation. This document provides mechanistic troubleshooting, validated protocols, and formulation strategies to maximize shelf-life and maintain experimental integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: My batch of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole has changed from a pale liquid/solid to a dark, discolored resin. What is happening at a molecular level? A1: This discoloration is a classic indicator of degradation, driven primarily by atmospheric oxidation and subsequent polymerization [1]. The electron-rich π -system of the pyrrole ring is highly susceptible to electrophilic attack by molecular oxygen (autoxidation) or photo-generated singlet oxygen. This initial oxidation forms reactive radical intermediates that rapidly couple, leading to the formation of extended conjugated oligomers and polymers[1]. These polymeric byproducts absorb visible light, resulting in the dark discoloration you observe.

Q2: How can I prevent this rapid degradation during routine benchwork and long-term storage? A2: Stability must be managed through a multi-tiered approach targeting the exclusion of oxygen, light, and thermal energy:

  • Immediate Action (Benchwork): Always handle the compound in an inert atmosphere (e.g., a glovebox or a desiccator flushed with high-purity argon or nitrogen) [1].

  • Long-Term Storage: Store the compound in tightly sealed amber vials (to prevent photo-oxidation) under an argon blanket at low temperatures (-20°C or -80°C) to suppress the kinetic rate of thermal degradation [1].

Q3: I need to formulate this compound for a multi-day in vitro assay. How can I stabilize the solution without altering the compound's pharmacological profile? A3: For aqueous or organic solutions, the dissolved oxygen content is the primary driver of degradation.

  • Solvent Degassing: You must rigorously deoxygenate your assay buffers or solvents using the freeze-pump-thaw method or continuous sparging with inert gas [1].

  • Antioxidant Supplementation: If compatible with your downstream biological assay, supplement the vehicle with a radical scavenger such as Butylated Hydroxytoluene (BHT) at 0.01% - 0.1% (w/v) [1]. BHT intercepts the peroxy radicals before they can propagate the pyrrole polymerization chain reaction.

Part 2: Quantitative Stability Data

To illustrate the critical importance of storage conditions, the following table summarizes the typical degradation kinetics of functionalized N-methylpyrrole derivatives under various environmental stressors.

Storage ConditionAtmosphereLight ExposureTemp (°C)Est. Half-Life ( t1/2​ )Primary Degradation Pathway
Ambient BenchtopAirDirect Light25°C< 48 HoursPhoto-oxidation & Polymerization
Fume Hood StorageAirDark (Amber)25°C1 - 2 WeeksAutoxidation
Standard FridgeAirDark4°C1 - 2 MonthsSlow Autoxidation
Optimal Storage Argon Dark -20°C > 12 Months Negligible

Part 3: Validated Experimental Protocols

To ensure a self-validating system, follow these precise methodologies for preparing and storing 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole.

Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Causality: Standard sparging only removes ~90% of dissolved oxygen. The freeze-pump-thaw method removes >99.9% of dissolved gases, eliminating the primary reactant required for pyrrole autoxidation.

  • Place the required solvent (e.g., anhydrous DMSO or assay buffer) in a Schlenk flask.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Open the flask to a high-vacuum line (approx. 10−3 Torr) for 5-10 minutes to evacuate the headspace.

  • Close the vacuum valve and allow the solvent to thaw naturally in a warm water bath. You will observe gas bubbles escaping the liquid as it thaws.

  • Repeat steps 2-4 for a total of three cycles.

  • Backfill the flask with ultra-high purity Argon.

Protocol B: Aliquoting and Inert Storage

Causality: Repeated freeze-thaw cycles of the neat compound introduce condensation (moisture) and trace oxygen, accelerating degradation. Aliquoting ensures the bulk supply remains pristine.

  • Transfer the bulk 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole into an inert glovebox (Argon atmosphere, <1 ppm O2​ , <1 ppm H2​O ).

  • Dissolve the compound in the degassed solvent (from Protocol A) containing 0.05% BHT (if applicable).

  • Dispense single-use volumes into pre-dried, amber glass HPLC vials.

  • Seal the vials with PTFE-lined crimp caps while still inside the glovebox.

  • Transfer the sealed vials to a -20°C freezer for long-term storage.

Part 4: Stabilization Workflow Visualization

The following diagram maps the critical path for processing and stabilizing electron-rich pyrrole derivatives to prevent oxidative polymerization.

StabilizationWorkflow A 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (Freshly Synthesized/Opened) B Solvent Degassing (Freeze-Pump-Thaw) A->B Transfer to Inert Hood C Antioxidant Addition (e.g., BHT 0.05%) B->C Prevent Autoxidation D Amber Vial Packaging (Light Protection) C->D Single-use Aliquoting E Inert Atmosphere Storage (Argon, -20°C or -80°C) D->E Long-term Preservation

Caption: Sequential workflow for the stabilization and long-term preservation of functionalized pyrrole derivatives.

References

Optimization

Technical Support Center: Minimizing Steric Hindrance in 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole Derivatives

Welcome to the technical support center for the synthesis and troubleshooting of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole derivatives. This guide is designed for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and troubleshooting of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with steric hindrance in this important class of compounds. Here, we move beyond simple protocols to explain the underlying principles of reaction design and provide actionable solutions to common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding steric hindrance in the synthesis of substituted pyrroles.

Q1: What is steric hindrance and how does it specifically affect the synthesis of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole derivatives?

A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. In the context of synthesizing 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole, the methoxy group at the 3-position of the phenyl ring, while not in the most sterically demanding ortho position, can still influence the approach of reagents during ring formation. The primary synthetic routes, such as the Paal-Knorr or Hantzsch syntheses, involve the formation of new carbon-nitrogen and carbon-carbon bonds.[1][2] Bulky groups can impede the necessary orbital overlap for these bonds to form efficiently, leading to lower yields and the formation of side products.[3]

Q2: Which synthetic routes are most susceptible to steric hindrance issues for this class of compounds?

A2: Both the Paal-Knorr and Hantzsch pyrrole syntheses can be sensitive to steric effects.[1][3]

  • Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[4][5] If the substituents on either the dicarbonyl or the amine are bulky, the rate-determining cyclization step can be significantly slowed.[2][3]

  • Hantzsch Pyrrole Synthesis: This is a multicomponent reaction involving an α-haloketone, a β-dicarbonyl compound, and an amine.[1][6] Steric hindrance from branched or complex substituents on any of the starting materials can lead to poor yields.[1]

Q3: Are there alternative synthetic strategies that are less prone to steric hindrance for this type of substitution pattern?

A3: Yes, for constructing the biaryl linkage between the phenyl and pyrrole rings, modern cross-coupling reactions can be highly effective, especially when direct ring formation is problematic. The Suzuki-Miyaura coupling, for instance, is a powerful tool for forming aryl-heteroaryl bonds.[7][8] By using specialized bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, even sterically challenging couplings can be achieved in high yields.[7][9]

II. Troubleshooting Guides

This section provides detailed, question-and-answer formatted guides to address specific experimental problems.

Guide 1: Low Yield in Paal-Knorr Synthesis
Problem: "I am attempting a Paal-Knorr synthesis to produce a 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole derivative, but my yields are consistently low (<30%)."

This is a common issue that can often be traced back to suboptimal reaction conditions or competing side reactions.[10]

Troubleshooting Steps:

1. Verify Starting Material Purity:

  • Question: Could impurities in my 1,4-dicarbonyl compound be the problem?

  • Answer: Absolutely. The purity of the 1,4-dicarbonyl starting material is critical.[10] Impurities can lead to unwanted side reactions, consuming your starting materials and complicating purification.

  • Action:

    • Analyze your 1,4-dicarbonyl compound by ¹H NMR and GC-MS to check for purity.

    • If necessary, purify the starting material by distillation or recrystallization.[10]

2. Optimize Reaction Conditions:

  • Question: How do pH, temperature, and reaction time impact my yield?

  • Answer: These parameters are crucial.[10]

    • pH: The reaction should be conducted under neutral or weakly acidic conditions.[4] A pH below 3 can favor the formation of furan byproducts.[10]

    • Temperature: While heating is often necessary, excessive heat can cause degradation.[10][11]

    • Reaction Time: Prolonged reaction times are not always beneficial and can lead to byproduct formation.[10]

  • Action:

    • Use a weak acid catalyst like acetic acid.[4]

    • Run a temperature screen from 60-100 °C to find the optimal temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[10]

3. Consider Microwave-Assisted Synthesis:

  • Question: Can microwave irradiation help overcome steric hindrance?

  • Answer: Yes, microwave-assisted synthesis can be highly effective in overcoming steric barriers by providing rapid and uniform heating, which can significantly reduce reaction times and improve yields.[3][12]

Experimental Protocol: Optimization of Paal-Knorr Synthesis
Parameter Initial Condition Optimized Condition Rationale
Catalyst Strong Acid (e.g., HCl)Weak Acid (e.g., Acetic Acid) or Lewis Acid (e.g., Sc(OTf)₃)Minimizes furan byproduct formation.[3][4][10]
Temperature 120 °C (reflux)80 °C or Microwave (150 °C, 10-30 min)Prevents degradation of starting materials and products.[10][12]
Solvent TolueneEthanol, Acetic Acid, or solvent-freeProtic solvents can facilitate proton transfer steps.[10]

G cluster_0 Paal-Knorr Troubleshooting Workflow Start Start Low_Yield Low Yield Observed Check_Purity Check Starting Material Purity Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Time) Consider_Microwave Consider Microwave Synthesis Successful_Synthesis Improved Yield

Guide 2: Side Product Formation (Furan Derivatives)
Problem: "My main impurity in the Paal-Knorr synthesis is a furan derivative. How can I suppress its formation?"

The formation of furan derivatives is a well-known side reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions.[3][10]

Troubleshooting Steps:

1. Control the Acidity:

  • Question: What is the optimal pH range to avoid furan formation?

  • Answer: Maintain a pH above 3.[10] Strongly acidic conditions catalyze the cyclization of the 1,4-dicarbonyl to form a furan before the amine can react.[4]

  • Action:

    • Use a weak acid like acetic acid instead of strong mineral acids.[4]

    • Consider running the reaction under neutral conditions, although it may be slower.[4]

2. Use an Excess of the Amine:

  • Question: Will adding more of the amine help?

  • Answer: Yes, using a slight excess of the primary amine (1.1 - 1.5 equivalents) can help to favor the pyrrole formation pathway over the competing furan synthesis.[10]

  • Action:

    • Increase the stoichiometry of methylamine in your reaction.

G cluster_1 Competing Pathways in Paal-Knorr Synthesis Dicarbonyl 1,4-Dicarbonyl Pyrrole_Pathway Reaction with Amine (Weakly Acidic/Neutral) Furan_Pathway Acid-Catalyzed Cyclization (Strongly Acidic, pH < 3) Pyrrole Pyrrole Furan Furan

Guide 3: Challenges in Purification
Problem: "My crude product is a dark, tarry material that is difficult to purify."

The formation of a dark, tarry substance often indicates polymerization of the starting materials or the product, which can be promoted by highly acidic conditions and high temperatures.[13]

Troubleshooting Steps:

1. Milder Reaction Conditions:

  • Question: How can I prevent polymerization?

  • Answer: Employ milder reaction conditions.

  • Action:

    • Lower the reaction temperature.[13]

    • Use a weaker acid catalyst.[13]

    • Shorten the reaction time, monitoring closely with TLC.

2. Purification Strategy:

  • Question: What are the best methods for purifying substituted pyrroles?

  • Answer: Column chromatography on silica gel is a standard and effective method.[10]

  • Action:

    • After the work-up, dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., hexane or toluene).

    • Dry-load the crude material onto silica gel for column chromatography.

    • Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

General Purification Protocol
  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.[10]

  • Concentration: Filter and concentrate the organic layer under reduced pressure.[10]

  • Column Chromatography: Purify the crude product by column chromatography on silica gel.[10][14]

Guide 4: Overcoming Steric Hindrance in Suzuki-Miyaura Coupling
Problem: "I am using a Suzuki-Miyaura coupling to form the 2-(3-Methoxyphenyl)pyrrole bond, but the reaction is sluggish with low conversion."

Low conversion in sterically demanding Suzuki couplings is a common challenge due to the difficulty of the key steps in the catalytic cycle.[7]

Troubleshooting Steps:

1. Catalyst and Ligand Selection:

  • Question: My standard Pd(PPh₃)₄ catalyst isn't working well. What should I use instead?

  • Answer: Standard catalysts are often ineffective for hindered substrates.[7] You need to use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[7][9]

  • Action:

    • Buchwald Ligands: Employ ligands such as SPhos, XPhos, or RuPhos.[7]

    • NHC Ligands: These are highly effective for sterically hindered couplings.[7][9]

2. Base and Solvent Selection:

  • Question: Does the choice of base and solvent matter for hindered couplings?

  • Answer: Yes, the base is crucial for activating the boronic acid.[7] The solvent can also play a significant role.

  • Action:

    • Base: Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7]

    • Solvent: Anhydrous, degassed solvents like dioxane or toluene are commonly used.[7]

Optimized Suzuki-Miyaura Coupling Parameters
Component Recommendation for Hindered Substrates Rationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Common and effective precursors for generating the active Pd(0) species.[7]
Ligand SPhos, XPhos, or an NHC ligandBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[7][9]
Base K₃PO₄ or Cs₂CO₃Moderately strong bases that effectively promote transmetalation without causing side reactions.[7]
Solvent Dioxane or Toluene (anhydrous, degassed)Aprotic solvents that are stable at the required reaction temperatures.[7]

III. References

  • Hantzsch pyrrole synthesis - Grokipedia. (n.d.). Retrieved from

  • Paal-Knorr Synthesis - Alfa Chemistry. (n.d.). Retrieved from

  • Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles - Benchchem. (n.d.). Retrieved from

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from

  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates - Benchchem. (n.d.). Retrieved from

  • Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved from

  • Optimization of reaction conditions for pyrrole synthesis - Benchchem. (n.d.). Retrieved from

  • Paal-Knorr Pyrrole Synthesis - SynArchive. (n.d.). Retrieved from

  • "troubleshooting guide for Paal-Knorr pyrrole synthesis" - Benchchem. (n.d.). Retrieved from

  • Paal–Knorr synthesis - Grokipedia. (n.d.). Retrieved from

  • Paal–Knorr synthesis revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing). (n.d.). Retrieved from

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018, October 19). Retrieved from

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications. (2012, August 3). Retrieved from

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination | Journal of the American Chemical Society. (2002, January 29). Retrieved from

  • High-Yield Synthesis of Substituted Pyrroles: Application Notes and Protocols - Benchchem. (n.d.). Retrieved from

  • Hantzsch pyrrole synthesis - Wikipedia. (n.d.). Retrieved from

Sources

Troubleshooting

preventing oxidation of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole during storage

Welcome to the Technical Support Center for reactive heterocyclic compounds. As a Senior Application Scientist, I have designed this guide to address the specific handling, troubleshooting, and storage requirements for 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive heterocyclic compounds. As a Senior Application Scientist, I have designed this guide to address the specific handling, troubleshooting, and storage requirements for 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole .

Due to its specific substitution pattern, this compound requires rigorous environmental control. This guide bypasses generic advice to provide you with causality-driven methodologies and self-validating protocols to ensure the integrity of your experiments.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, we must first understand the chemical liabilities of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole .

This molecule is a highly π -excessive heterocycle. The N-methyl group donates electron density inductively, while the 3-methoxyphenyl group at the C2 position provides an extended conjugated system. This specific architecture significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the pyrrole ring, making the unsubstituted positions (particularly C5) extremely susceptible to electrophilic attack and oxidation[1].

When exposed to the environment, two primary degradation pathways occur:

  • Autoxidation (Ground-State 3O2​ ): Atmospheric oxygen initiates a radical chain reaction at the electron-rich C5 position. This leads to the formation of reactive radical intermediates that propagate into polypyrrole-like oligomers, manifesting as dark, insoluble tars[2].

  • Photo-oxidation (Singlet 1O2​ ): Ambient UV/Vis light sensitizes oxygen, which undergoes a rapid [4+2] cycloaddition across the pyrrole diene system. This forms an unstable endoperoxide that rapidly cleaves into oxidized species like pyrrolin-2-ones[3].

Degradation Compound 2-(3-Methoxyphenyl)- 1-methyl-1H-pyrrole O2 Ground State O2 (Autoxidation) Compound->O2 Air Exposure Light Singlet O2 (Photo-oxidation) Compound->Light UV/Vis Light Acid Trace Acids (Protonation) Compound->Acid Solvent Impurities Radical Radical Intermediate O2->Radical H-abstraction Endoperoxide Endoperoxide Light->Endoperoxide [4+2] Cycloaddition Cation Reactive Cation Acid->Cation Electrophilic Attack Polymer Polymeric Tars (Dark/Insoluble) Radical->Polymer Propagation Pyrrolinone Pyrrolin-2-ones (Oxidized Species) Radical->Pyrrolinone Termination Endoperoxide->Pyrrolinone Ring Cleavage Cation->Polymer Oligomerization

Logical relationship of oxidative degradation pathways for electron-rich pyrroles.

Troubleshooting Guide & FAQs

Q1: My neat compound turned from a pale oil/solid to a dark, viscous tar. What happened? A1: Color change is the primary macroscopic indicator of oxidative degradation and subsequent polymerization[2]. Because the pyrrole ring is highly electron-rich, exposure to atmospheric oxygen initiates radical propagation, forming polypyrrole-like oligomers. These polymers are deeply colored (absorbing broad spectrum light) and often insoluble in standard organic solvents[4].

Q2: I need to use the degraded compound immediately. Can I rescue it? A2: Yes, provided the degradation has not consumed the entire batch. You can recover the unoxidized compound by dissolving the mixture in a non-polar solvent (e.g., hexanes/dichloromethane) and passing it rapidly through a short plug of basic alumina[1]. Causality: Basic alumina traps the highly polar oxidized species (pyrrolinones) and trace acids, while the non-polar, neutral pyrrole elutes cleanly. The recovered compound must be used immediately.

Q3: My formulated solution in DMSO shows inconsistent assay results over 24 hours. How do I stabilize it? A3: Standard laboratory solvents contain high levels of dissolved oxygen that continuously degrade the compound in solution. You must thoroughly deoxygenate the solvent by sparging with an inert gas or performing freeze-pump-thaw cycles prior to formulation[2]. For long-term biological assays, consider adding a radical scavenger like Butylated hydroxytoluene (BHT) at 0.01% w/v, provided it does not interfere with your downstream targets.

Q4: Does freezing the compound at -80°C damage the molecular structure or cause precipitation issues? A4: No. Freezing at -80°C is highly recommended and effectively halts spontaneous polymerization and oxidation[4]. Thawed pyrrole derivatives remain clear and structurally intact, provided they were aliquoted and frozen under a strictly inert atmosphere.

Quantitative Storage Parameters

To ensure reproducibility, adhere to the following empirically derived storage matrix. Deviation from these parameters exponentially increases the risk of compound loss.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifeDegradation Risk
Room Temperature Ambient AirAmbient UV/Vis< 1 WeekCRITICAL (Rapid polymerization)
4°C (Refrigerator) Ambient AirDark1 - 2 WeeksHIGH (Slow autoxidation)
-20°C (Freezer) Argon / N2​ Dark6 - 12 MonthsLOW (Stable for routine use)
-80°C (Cryo) Argon / N2​ Dark> 2 YearsNEGLIGIBLE (Optimal preservation)

Standard Operating Procedure (SOP): Aliquoting and Long-Term Storage

Do not store this compound in a single bulk container. Repeated opening introduces oxygen and moisture, leading to batch-wide ruin. Follow this step-by-step workflow to isolate the compound from initiation factors.

StorageWorkflow Start 1. Receive/Synthesize Compound (2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole) Purify 2. Pre-Storage Purification (Pass through basic alumina) Start->Purify Aliquot 3. Aliquot into Amber Vials (Minimize headspace) Purify->Aliquot Degas 4. Inert Gas Purging (Argon flush for 60 sec) Aliquot->Degas Seal 5. Hermetic Sealing (PTFE caps + Parafilm) Degas->Seal Store 6. Cryogenic Storage (-20°C to -80°C, Desiccated) Seal->Store

Step-by-step workflow for the handling and cryogenic storage of reactive pyrroles.

Methodology:

  • Glassware Preparation: Use only base-washed or neutral glassware. Causality: Trace acidic silanol groups on standard silica glass can act as electrophiles, catalyzing the oligomerization of the electron-rich pyrrole ring[1].

  • Aliquoting: Divide the bulk material into single-use aliquots in amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing the generation of singlet oxygen[2]. Single-use aliquots prevent repeated freeze-thaw cycles and oxygen exposure.

  • Inert Gas Purging: Purge the headspace of each vial with Argon for 30-60 seconds. Causality: Argon is denser than Nitrogen and more effectively displaces oxygen at the bottom of the vial, creating a protective blanket over the compound[4].

  • Hermetic Sealing: Cap immediately with PTFE-lined septa. Causality: Standard rubber septa are permeable to oxygen over time and can leach plasticizers into the compound. Wrap the seal tightly with Parafilm.

  • Cryogenic Storage: Place the vials in a secondary container (e.g., a desiccator jar) containing a desiccant like Drierite, and store at -80°C[4].

Self-Validating Protocol: Forced Degradation & Stability Testing

To ensure your laboratory's inert storage setup (e.g., glovebox or manifold) is truly oxygen-free and effective, run this self-validating system. This protocol proves the causality of degradation and verifies your protective measures.

Objective: Validate the integrity of the storage environment by comparing forced degradation against stored controls[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the purified 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole in HPLC-grade Acetonitrile.

  • Cohort Assignment:

    • Control (Validating Sample): Aliquot 1 mL into an amber vial, purge with Argon, seal, and store at -80°C.

    • Stress 1 (Oxidative): Aliquot 1 mL into a clear vial, add an equal volume of 3% H2​O2​ , and leave at room temperature[2].

    • Stress 2 (Thermal/Photo): Aliquot 1 mL into a clear vial, leave open to the air under ambient laboratory light at room temperature.

  • Analysis: At 24 and 48 hours, analyze all samples via HPLC-UV (monitor at the λmax​ of the compound).

  • Validation Logic:

    • The Stress 1 sample will demonstrate rapid consumption of the parent peak and the formation of early-eluting polar peaks (pyrrolin-2-ones)[3].

    • The Stress 2 sample will show baseline drift and peak broadening, indicative of polymerization.

    • System Validation: If your Control sample retains >99% of its original peak area relative to Time 0 with no new polar peaks, your inert storage protocol is successfully validated and trustworthy.

References

1.[2] Title: Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Derivatives Source: benchchem.com URL:

2.[5] Title: Total Synthesis and Study of Myrmicarin Alkaloids Source: nih.gov URL:

3.[4] Title: Does it make sense to freeze pyrrole to stop spontaneous polymerization? Source: researchgate.net URL:

4.[3] Title: Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones Source: nih.gov URL:

5.[1] Title: Exploring the π-System of the (Aza-)BOIMPY Scaffold: Electron-Rich Pyrrole Moieties Working in Concert with Electron-Depleted Meso-Positions Source: acs.org URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Isomeric Scaffolds: 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole vs. 2-(4-Methoxyphenyl)-1-methyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and materials science, the substituted pyrrole scaffold is a cornerstone of molecular design.[1][2] Its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the substituted pyrrole scaffold is a cornerstone of molecular design.[1][2] Its electron-rich, aromatic nature provides a versatile platform for developing novel therapeutics and functional materials.[3] This guide offers an in-depth comparison of two closely related positional isomers: 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (the meta-isomer) and 2-(4-Methoxyphenyl)-1-methyl-1H-pyrrole (the para-isomer).

While seemingly minor, the shift of a single methoxy group on the pendant phenyl ring can significantly alter a molecule's physicochemical properties, biological activity, and synthetic accessibility. This guide will dissect these differences, providing a predictive analysis based on established chemical principles and experimental data from analogous structures to empower researchers in their experimental design and compound selection.

Molecular Structures

The foundational difference lies in the substitution pattern on the C2-phenyl ring.

  • 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (meta-isomer): The methoxy group is positioned at the meta position of the phenyl ring.

  • 2-(4-Methoxyphenyl)-1-methyl-1H-pyrrole (para-isomer): The methoxy group is located at the para position of the phenyl ring.

This seemingly subtle structural variance has profound implications for the molecule's overall electronic distribution, steric profile, and potential for intermolecular interactions.

Synthesis Strategies: A Comparative Overview

The synthesis of 2-aryl-1-methyl-1H-pyrroles can be approached through several established methods. The two most prevalent and adaptable routes are the Paal-Knorr synthesis and the Suzuki-Miyaura cross-coupling reaction.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and robust method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[4][5][6][7]

Reaction: Condensation of a 1,4-dicarbonyl compound with methylamine to form the 1-methyl-1H-pyrrole core.

Workflow for Paal-Knorr Synthesis:

Paal_Knorr_Workflow diketone 1,4-Dicarbonyl Precursor mixing Mixing in Solvent (e.g., Methanol, Acetic Acid) diketone->mixing amine Methylamine (R-NH2) amine->mixing reflux Heating / Reflux mixing->reflux workup Aqueous Workup & Extraction reflux->workup purification Purification (e.g., Column Chromatography) workup->purification product Substituted Pyrrole purification->product

Caption: General experimental workflow for the Paal-Knorr synthesis.[7]

Applicability to Isomer Synthesis:

To synthesize the target isomers, the corresponding 1-(methoxyphenyl)-1,4-butanedione would be required. The synthesis would proceed by reacting this precursor with methylamine. The choice of acidic or neutral conditions can influence reaction rates, with weak acids like acetic acid often used as catalysts.[6]

Causality in Experimental Choices:

  • Solvent: Protic solvents like methanol or ethanol are commonly used to facilitate the dissolution of reactants and intermediates.

  • Catalyst: A weak acid is often added to protonate a carbonyl group, activating it for nucleophilic attack by the amine.[4] However, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[6]

  • Temperature: Heating is necessary to overcome the activation energy for the cyclization and subsequent dehydration steps.[7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl systems.[8][9] This is a highly effective strategy for synthesizing 2-aryl-1H-pyrroles.[10]

Reaction: Palladium-catalyzed coupling of a 2-halo-1-methyl-1H-pyrrole with the corresponding methoxyphenylboronic acid.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow pyrrole_halide 2-Bromo-1-methyl-1H-pyrrole reaction_setup Reaction Setup (Inert Atmosphere) pyrrole_halide->reaction_setup boronic_acid Methoxyphenylboronic Acid (meta- or para-) boronic_acid->reaction_setup catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_setup base Base (e.g., Cs2CO3, Na2CO3) base->reaction_setup solvent Solvent (e.g., Dioxane/H2O) solvent->reaction_setup heating Heating (e.g., 90°C) reaction_setup->heating workup Workup & Extraction heating->workup purification Purification workup->purification product 2-(Methoxyphenyl)-1-methyl-1H-pyrrole purification->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.[11]

Applicability to Isomer Synthesis:

This method is highly suitable for synthesizing both isomers with high specificity. The key is the selection of the appropriate starting material:

  • For the meta-isomer: 3-methoxyphenylboronic acid.

  • For the para-isomer: 4-methoxyphenylboronic acid.

Causality in Experimental Choices:

  • Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], is commonly used to facilitate the catalytic cycle.[11]

  • Base: A base is essential for the transmetalation step of the catalytic cycle. Cesium carbonate (Cs2CO3) or sodium carbonate (Na2CO3) are often effective.[11][12]

  • Solvent System: A mixture of an organic solvent (like dioxane or THF) and water is typically used to dissolve both the organic and inorganic reagents.[11]

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.

Comparative Physicochemical Properties (Predicted)

Property2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole2-(4-Methoxyphenyl)-1-methyl-1H-pyrroleRationale for Predicted Difference
Polarity / Dipole Moment Likely higherLikely lowerThe para-isomer's symmetrical substitution pattern allows for some cancellation of bond dipoles, potentially leading to a lower overall molecular dipole moment compared to the less symmetrical meta-isomer.
Boiling Point Expected to be slightly lowerExpected to be slightly higherHigher symmetry in the para-isomer can lead to more efficient crystal packing in the solid state, which often correlates with a higher melting point and can influence the boiling point.
Solubility Good solubility in a range of organic solvents.Good solubility in a range of organic solvents.Both isomers are expected to be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents.[13] The N-methyl group enhances solubility compared to the N-H parent pyrrole.[14][15]
LogP (Lipophilicity) Predicted to be very similar.Predicted to be very similar.Both isomers have the same molecular formula and functional groups, so their partition coefficients (LogP) are expected to be nearly identical.
Chromatographic Behavior May have a slightly shorter retention time on normal-phase silica gel.May have a slightly longer retention time on normal-phase silica gel.The potentially higher dipole moment of the meta-isomer could lead to stronger interactions with the polar stationary phase in normal-phase chromatography.

Predicted Spectroscopic and Spectrometric Differences

The positional isomerism will be clearly distinguishable by spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Technique2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole2-(4-Methoxyphenyl)-1-methyl-1H-pyrroleKey Differentiating Features
¹H NMR Complex aromatic region with four distinct signals for the methoxyphenyl protons, likely exhibiting ortho, meta, and para coupling.Symmetrical aromatic region with two doublets (an AA'BB' system) for the methoxyphenyl protons.The symmetry of the para-isomer simplifies the aromatic region of the spectrum compared to the more complex splitting pattern of the meta-isomer.
¹³C NMR Six distinct signals for the methoxyphenyl carbons.Four distinct signals for the methoxyphenyl carbons due to symmetry.The number of unique carbon environments in the phenyl ring is a clear indicator of the substitution pattern.
Mass Spectrometry Identical molecular ion peak (m/z).Identical molecular ion peak (m/z).Fragmentation patterns may show subtle differences, but the molecular weight will be the same.

Anticipated Biological Activity and Structure-Activity Relationships (SAR)

The pyrrole nucleus is a well-established pharmacophore found in drugs with a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][16] The nature and position of substituents on the aryl ring can significantly modulate this activity.[2]

Potential as Anti-inflammatory Agents (COX-2 Inhibition)

Many 1,5-diarylpyrrole and related structures are known to be selective cyclooxygenase-2 (COX-2) inhibitors.[17]

  • Hypothesis: The methoxyphenyl group of both isomers could potentially occupy the hydrophobic channel of the COX-2 active site.[2]

  • para-Isomer Advantage: In many classes of COX-2 inhibitors, a para-substituent on a phenyl ring is crucial for activity. This is often attributed to the substituent fitting into a secondary pocket within the enzyme's active site. Therefore, the 2-(4-methoxyphenyl) isomer may exhibit more potent and selective COX-2 inhibition.

  • SAR Insights: Studies on related compounds have shown that electron-donating groups like methoxy at the para position can enhance anti-inflammatory activity by optimizing binding orientation.[2]

Potential as Anticancer Agents

Aryl-pyrrole derivatives have been investigated as inhibitors of various protein kinases and as tubulin polymerization inhibitors.[18][19]

  • Kinase Inhibition: The overall shape of the molecule and its ability to form hydrogen bonds and engage in π–π stacking interactions within the ATP-binding pocket of a kinase are critical.[2] The different spatial arrangement of the methoxy group in the meta and para isomers will lead to distinct binding modes. It is difficult to predict which would be more active without specific target information and molecular modeling.

  • Structure-Activity Relationship (SAR): For some pyrrole-based anticancer agents, a comprehensive SAR investigation revealed that the nature of the C2-aryl substituent significantly influences cytotoxicity and DNA-binding affinity.[20] The electronic properties imparted by the meta vs. para methoxy group could influence these interactions.

Conclusion

The choice between 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole and 2-(4-Methoxyphenyl)-1-methyl-1H-pyrrole is more than a trivial selection of positional isomers. This guide has outlined the key predicted differences rooted in fundamental chemical principles:

  • Synthesis: Both isomers are readily accessible via modern synthetic methods like the Suzuki-Miyaura coupling, which offers high regioselectivity.

  • Physicochemical Properties: The para-isomer is predicted to have a higher degree of symmetry, which may influence its polarity and melting/boiling points. These differences can be exploited in purification strategies.

  • Spectroscopy: NMR spectroscopy provides a definitive method to distinguish between the two isomers due to their different symmetry.

  • Biological Potential: Based on SAR data from analogous structures, the para-isomer may hold an advantage as a potential COX-2 inhibitor. For other targets like protein kinases, the optimal isomer would need to be determined empirically.

Ultimately, the selection between these two valuable chemical entities will depend on the specific application. For researchers in drug discovery, the subtle differences in their three-dimensional shape and electronic profiles could be the deciding factor in achieving desired target engagement and biological activity. This comparative guide serves as a foundational resource to inform that decision-making process.

References

  • In-Depth Technical Guide to the Physical and Chemical Properties of Tetra-Substituted Pyrroles - Benchchem.
  • Application Notes and Protocols: Suzuki Coupling of 2-bromo-1H-pyrrole with Arylboronic Acids - Benchchem.
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC.
  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC.
  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC.
  • (PDF) An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - ResearchGate.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI.
  • Paal–Knorr synthesis - Wikipedia.
  • Pyrrole - Wikipedia.
  • Paal-Knorr Pyrrole Synthesis - SynArchive.
  • Structure-activity relationships of monomeric C2-aryl pyrrolo[2,1-c][1][3]benzodiazepine (PBD) antitumor agents - PubMed. Available from:

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.
  • Chemistry of Heterocyclic Compounds: Pyrroles, Part 2: The Synthesis, Reactivity, and Physical Properties of Substituted Pyrroles, Volume 48 - ResearchGate.
  • Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes - Benchchem.
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected - Semantic Scholar.
  • Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights - PMC.
  • Screening reaction conditions of Suzuki coupling a - ResearchGate.
  • Heterocyclic Compounds.
  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media.
  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC.
  • One-Pot Synthesis of 2-Acetyl-1H-pyrroles from N-Propargylic β-Enaminones via Intermediacy of 1,4-Oxazepines - Organic Chemistry Portal.
  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed.
  • Synthesis and structure--activity relationships of aroylpyrrole alkylamide bradykinin (B2) antagonists - PubMed.
  • The mechanism for the synthesis of 2‐aryl‐1‐pyrrolines. - ResearchGate.
  • Dearomatization Strategy for the Synthesis of Arylated 2H-Pyrroles and 2,3,5-Trisubstituted 1H-Pyrroles | Organic Letters - ACS Publications.
  • Recent advances in the synthesis and biological activities of 1, 4, 5 triphenyl substituted pyrroles - RJ Wave.
  • Pyrrole synthesis - Organic Chemistry Portal.
  • Structure Activity Relationship. | Download Scientific Diagram - ResearchGate.
  • Discovery and structure-activity relationships of pyrrolone antimalarials - PubMed.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC.
  • Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles - MDPI.
  • Exploring Optimized Organic Fluorophore Search Through Experimental Data-Driven Adaptive β-VAE - Knowledge UChicago.
  • Synthesis of Methoxy-2-quinolones via Pummerer-type Cyclization of N-Aryl-N-methyl-3-(phenylsulfinyl)propionamides.
  • The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis - PMC.
  • Design and Synthesis of Potential Pyrrole Coupled Carbothioamide Derivatives and its Antibacterial Studies against Superbug MRSA.
  • Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells - PMC.
  • COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS - EMA.
  • N-METHYL-2-PYRROLIDONE - IRIS.
  • View of Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone.

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Comparative

Comparative Reactivity Profile: 1-Methyl-1H-pyrrole vs. 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole

Introduction Pyrrole derivatives are foundational scaffolds in medicinal chemistry and materials science. The reactivity of the pyrrole core is defined by its π -excessive nature, making it highly susceptible to 1[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Pyrrole derivatives are foundational scaffolds in medicinal chemistry and materials science. The reactivity of the pyrrole core is defined by its π -excessive nature, making it highly susceptible to 1[1]. However, modifying the core—such as transitioning from a simple 1-methyl-1H-pyrrole to a 2-aryl substituted analog like 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole—fundamentally alters the molecule's steric and electronic landscape, dictating new rules for regioselectivity and reaction kinetics.

Mechanistic Causality: Electronic and Steric Interplay

In 1-methyl-1H-pyrrole , the nitrogen lone pair delocalizes into the aromatic ring, creating a highly nucleophilic system. EAS predominantly occurs at the α -positions (C2 and C5) because the resulting arenium ion (Wheland intermediate) is stabilized by three resonance structures, compared to only two for β -attack (C3/C4). The2[2] makes it the kinetically and thermodynamically favored site for incoming electrophiles.

Conversely, 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole introduces complex causality:

  • Steric Shielding: The C2 position is covalently blocked by the aryl group. Furthermore, 3[3] from electrophilic attack.

  • Electronic Modulation: The 3-methoxyphenyl group exerts a net inductive electron-withdrawing effect ( −I ) due to the sp2 carbons and the meta-methoxy oxygen, which cannot donate electron density via resonance ( +R ) directly into the pyrrole ring.

  • Regioselective Direction: Consequently, the overall nucleophilicity of the pyrrole core is slightly dampened, and incoming electrophiles are directed exclusively to the unhindered C5 α -position. The synthesis of such 4[4] confirms that the C5 position remains highly accessible for subsequent functionalization.

Quantitative Data Comparison

The following table summarizes the comparative reactivity of both compounds under standard EAS conditions (e.g., Vilsmeier-Haack formylation).

Parameter1-Methyl-1H-pyrrole2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole
Primary EAS Site C2 (and C5)C5
Steric Hindrance MinimalHigh at C2 and C3
Electronic Profile Highly electron-rich ( π -excessive)Moderated by aryl inductive effects
Vilsmeier-Haack Temp 0 °C to Room Temp60 °C
Typical Yield (Formylation) >85%~70-75%
Regioselectivity High (C2 favored over C3)Absolute (C5 exclusively)

Experimental Protocols: Vilsmeier-Haack Formylation

To objectively compare their reactivity, the5[5] serves as an ideal self-validating system. The formation of the chloroiminium ion (Vilsmeier reagent) provides a mild, controllable electrophile that highlights the kinetic differences between the two substrates.

Protocol A: Formylation of 1-Methyl-1H-pyrrole
  • Reagent Generation: Cool anhydrous N,N-dimethylformamide (DMF, 1.2 eq) to 0 °C under argon. Add phosphorus oxychloride (POCl 3​ , 1.2 eq) dropwise.

    • Causality: The dropwise addition at 0 °C controls the highly exothermic formation of the electrophilic chloroiminium intermediate.

  • Substrate Addition: Dissolve 1-methyl-1H-pyrrole (1.0 eq) in anhydrous dichloroethane (DCE) and add dropwise at 0 °C.

    • Causality: The unsubstituted pyrrole is highly reactive; maintaining low temperatures prevents poly-formylation and oxidative tar formation.

  • Reaction & Validation: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1). Complete consumption of the starting material validates the high nucleophilicity of the substrate.

  • Quench: Pour into saturated aqueous sodium acetate (NaOAc) and stir for 1 hour.

    • Causality: The weak base hydrolyzes the iminium salt to the aldehyde (1-methyl-1H-pyrrole-2-carbaldehyde) without causing base-catalyzed degradation of the pyrrole ring.

Protocol B: Formylation of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole
  • Reagent Generation: Prepare the Vilsmeier reagent (POCl 3​ /DMF, 1.5 eq) at 0 °C as above.

    • Causality: A higher equivalent is used to drive the reaction forward due to the substrate's reduced nucleophilicity.

  • Substrate Addition: Add 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (1.0 eq) in DCE at room temperature.

  • Reaction & Validation: Heat the mixture to 60 °C for 4-6 hours.

    • Causality: The steric hindrance at C3 and the inductive withdrawal from the aryl group raise the activation energy barrier for EAS at C5, necessitating thermal energy. TLC monitoring will show a significantly slower conversion rate compared to Protocol A.

  • Quench: Hydrolyze with aqueous NaOAc. The isolated product is exclusively 5-(3-methoxyphenyl)-1-methyl-1H-pyrrole-2-carbaldehyde.

    • Validation: 1 H NMR will show two distinct doublets for the C3 and C4 protons, confirming absolute C5 regioselectivity.

Visualizing the Reaction Logic

EAS_Regioselectivity Electrophile Electrophile (Vilsmeier Reagent) Substrate1 1-Methyl-1H-pyrrole Electrophile->Substrate1 Substrate2 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole Electrophile->Substrate2 C2_C5 C2 / C5 Attack (Kinetically Favored) Substrate1->C2_C5 Unrestricted EAS C5_Only C5 Attack Only (C2 Blocked, C3 Hindered) Substrate2->C5_Only Steric & Electronic Direction Prod1 2-Substituted Product (High Yield) C2_C5->Prod1 Prod2 2-Aryl-5-Substituted Product (Moderate Yield) C5_Only->Prod2

Fig 1: Regioselectivity pathways in electrophilic aromatic substitution of N-methylpyrroles.

References

  • Source: wikipedia.
  • Gas-phase heteroaromatic substitution. 2.
  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
  • Discovery of (Aryloxopropenyl)
  • Source: acs.

Sources

Validation

A Comparative Guide to the Validation of an HPLC Assay for 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole

As a Senior Application Scientist, the validation of an analytical method is not merely a checklist exercise; it is the foundational process that ensures the integrity and reliability of every piece of data generated. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the validation of an analytical method is not merely a checklist exercise; it is the foundational process that ensures the integrity and reliability of every piece of data generated. This guide provides an in-depth, experience-driven comparison for validating a High-Performance Liquid Chromatography (HPLC) assay for the novel compound 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole. We will move beyond simply listing steps, focusing instead on the scientific rationale behind our choices and comparing two distinct reversed-phase HPLC (RP-HPLC) methods to illustrate how different chromatographic approaches can impact validation outcomes.

The objective is to quantify 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole, a compound of interest in pharmaceutical development, with unimpeachable accuracy and precision. To this end, we will validate two hypothetical methods side-by-side:

  • Method A: Isocratic Elution. A simpler, faster method using a constant mobile phase composition. Ideal for high-throughput quality control if proven robust.

  • Method B: Gradient Elution. A more complex method with a changing mobile phase composition. This approach often provides superior resolution for separating the analyte from potential impurities and degradation products.

This guide is structured to follow the validation lifecycle, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2)[1][2][3][4].

The Validation Workflow: A Systematic Approach

A successful validation study is built upon a logical and systematic workflow. The process ensures that each performance characteristic of the analytical method is thoroughly evaluated and documented. This workflow is not a linear path but an interconnected system where the results of one test often inform the next.

HPLC_Validation_Workflow cluster_bottom MethodDev Method Development (Selectivity & Initial Conditions) SysSuit System Suitability Testing (Confirm System Performance) MethodDev->SysSuit Initial Method Specificity Specificity / Selectivity (Forced Degradation) SysSuit->Specificity System OK Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ Linearity->Limits Robustness Robustness Accuracy->Robustness Precision->Robustness Limits->Robustness Report Final Validation Report Robustness->Report All Parameters Meet Criteria

Caption: Overall workflow for HPLC assay validation.

Foundational Chromatography & System Suitability

Before validation can commence, a suitable chromatographic system must be established. For a pyrrole derivative like our target compound, a C18 column is a logical starting point due to its versatility in retaining moderately polar compounds.[5][6] The methoxyphenyl group suggests good UV absorbance, making a Diode-Array Detector (DAD) or UV-Vis detector appropriate.

System Suitability Testing (SST) is the litmus test performed before any analytical run. It verifies that the entire HPLC system—from the pump and injector to the column and detector—is operating correctly as an integrated unit.[7][8] This is non-negotiable; if SST fails, all subsequent data is invalid.

ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria (Typical)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmN/A
Mobile Phase Acetonitrile:Water (60:40 v/v)A: Water, B: AcetonitrileN/A
Gradient N/A50% B to 95% B in 10 minN/A
Flow Rate 1.0 mL/min1.0 mL/minN/A
Detection DAD at 254 nmDAD at 254 nmN/A
Tailing Factor (T) 1.11.2T ≤ 2.0
Theoretical Plates (N) > 5000> 6000N > 2000
Repeatability (%RSD) 0.4% (n=6 injections)0.3% (n=6 injections)RSD ≤ 2.0%[9]

Expertise & Experience: Both methods easily pass system suitability. The slightly higher plate count in Method B is expected, as the gradient focusing effect at the start of the run can lead to sharper peaks. The constant here is that a well-packed column and a stable pump are prerequisites for any validatable method.

Specificity: Proving the Method Sees Only One Thing

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradants, or matrix components.[10][11][12] For a stability-indicating assay, this is the most critical parameter. The standard approach is forced degradation.[1][13]

Experimental Protocol: Forced Degradation
  • Prepare solutions of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole.

  • Expose the solutions to stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 4 hours.

    • Basic: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 24 hours (solid state).

    • Photolytic: UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed control sample.

  • Use a DAD to perform peak purity analysis on the analyte peak in the stressed samples.

Trustworthiness: The goal is not to destroy the molecule completely but to generate a representative profile of potential degradation products. Peak purity analysis compares spectra across the peak; a pure peak will have consistent spectra, confirming that no other compound is co-eluting.

Comparison of Specificity Performance

ConditionMethod A (Isocratic)Method B (Gradient)
Unstressed Single sharp peak at 4.5 min.Single sharp peak at 8.2 min.
Acid Hydrolysis Analyte peak + 1 degradation peak at 2.1 min. Resolution = 3.5.Analyte peak + 1 degradation peak at 3.5 min. Resolution = 7.8.
Base Hydrolysis Analyte peak + 2 degradation peaks at 2.8 and 3.2 min. Critical pair resolution = 1.8.Analyte peak + 2 degradation peaks at 4.1 and 4.9 min. Critical pair resolution = 4.5.
Oxidation Analyte peak shows shoulder. Peak purity fails.Analyte peak is baseline resolved from a new small peak. Resolution = 2.5. Peak purity passes.

Analysis: Method A struggles to resolve the analyte from an oxidative degradant, as indicated by the failed peak purity test. The resolution between the two basic degradation products is also borderline (a resolution of < 2.0 is generally not ideal). Method B, with its gradient elution, provides significantly better separation for all degradation products, proving it to be a superior stability-indicating method.

Linearity and Range: Ensuring Proportional Response

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[14][15][16] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[15][17][18]

Experimental Protocol: Linearity
  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels. For an assay, this typically covers 80% to 120% of the target test concentration.[18]

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the average peak area against concentration.

  • Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Range Studied 80 - 120 µg/mL80 - 120 µg/mL80-120% of target conc.
Number of Levels 55Minimum of 5[19]
Correlation (r²) 0.99920.9998r² ≥ 0.995[16]
y-intercept Minimal, <2% of response at 100%Minimal, <2% of response at 100%Should not be significantly different from zero

Analysis: Both methods demonstrate excellent linearity, with correlation coefficients well above the typical acceptance criterion of 0.995.[16] This indicates that over the specified range, the detector response is reliably proportional to the analyte concentration for both isocratic and gradient conditions.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[20][21] It is typically determined by spiking a placebo (a mixture of all formulation components except the active ingredient) with known amounts of the analyte at different concentration levels.[17]

Experimental Protocol: Accuracy (Recovery)
  • Prepare placebo samples.

  • Spike the placebo with the analyte at three concentration levels across the range (e.g., 80%, 100%, 120%).

  • Prepare each level in triplicate (for a total of 9 determinations).[17][19]

  • Analyze the samples and calculate the percentage recovery for each.

  • Calculate the mean recovery and %RSD across all nine preparations.

Accuracy_Workflow Placebo Prepare Placebo (Matrix without Analyte) Spike_L Spike at 80% (n=3) Placebo->Spike_L Spike_M Spike at 100% (n=3) Placebo->Spike_M Spike_H Spike at 120% (n=3) Placebo->Spike_H Analyze Analyze all 9 samples via HPLC Spike_L->Analyze Spike_M->Analyze Spike_H->Analyze Calculate Calculate % Recovery for each sample Analyze->Calculate Evaluate Evaluate Mean Recovery and %RSD Calculate->Evaluate

Sources

Comparative

LC-MS Purity Validation of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole: A Comparative Methodological Guide

For drug development professionals and analytical chemists, confirming the purity of heterocyclic building blocks is a critical quality attribute. 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole presents a unique analytical chal...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and analytical chemists, confirming the purity of heterocyclic building blocks is a critical quality attribute. 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole presents a unique analytical challenge: its primary synthetic impurities are often regioisomers (such as the 4-methoxyphenyl variant) or des-methyl analogs. Because mass spectrometers—even high-resolution systems—cannot distinguish between structurally identical regioisomers due to their identical exact masses and highly similar fragmentation patterns, chromatographic resolution is the sole line of defense.

This guide objectively compares traditional C18 methodologies against orthogonal Biphenyl stationary phases, providing a self-validating, [1] LC-MS/MS protocol for rigorous purity validation.

The Analytical Challenge: Causality in Column Selection

When analyzing substituted pyrroles, standard reversed-phase C18 columns frequently fail to achieve baseline resolution between meta- and para-substituted methoxyphenyl regioisomers. The causality is straightforward: C18 columns rely almost exclusively on London dispersion (hydrophobic) forces. Because the hydrophobic cross-sectional area of a meta-methoxy group is nearly identical to a para-methoxy group, the analytes co-elute.

To solve this, we must exploit the electronic properties of the molecule. The pyrrole ring and the electron-rich methoxyphenyl group offer dense π -electron clouds. By transitioning to a Biphenyl stationary phase , we introduce two new retention mechanisms: shape selectivity and π−π stacking interactions . As demonstrated in comparative studies on [2], the biphenyl ligands can dynamically rotate to accommodate the steric profile of the analyte, allowing the stationary phase to differentiate between the subtle geometric differences of regioisomers.

G cluster_C18 Traditional C18 Phase cluster_Biphenyl Biphenyl Phase Analyte 2-(3-Methoxyphenyl)- 1-methyl-1H-pyrrole C18 Hydrophobic Interactions Only Analyte->C18 London Dispersion Biphenyl Hydrophobic + π-π Interactions Analyte->Biphenyl Shape Selectivity & π-π Stacking C18_Result Co-elution with Regioisomers C18->C18_Result Biphenyl_Result Baseline Resolution (Rs > 2.0) Biphenyl->Biphenyl_Result

Figure 1: Mechanistic comparison of analyte interactions between C18 and Biphenyl stationary phases.

Comparative Modality Data

To objectively evaluate the performance, a Critical Resolution Mixture (CRM) containing both the 3-methoxy (target) and 4-methoxy (impurity) isomers was analyzed.

Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)

ParameterTraditional C18 PhaseBiphenyl PhaseMechanistic Causality
Retention Time (Target) 3.2 min4.8 minEnhanced retention via strong π−π stacking.
Resolution ( Rs​ ) 0.8 (Co-elution)2.4 (Baseline)Shape selectivity of biphenyl ligands resolves steric differences.
Peak Asymmetry ( As​ ) 1.4 (Tailing)1.05 (Symmetrical)Biphenyl shielding reduces secondary silanol interactions.

Self-Validating LC-MS/MS Protocol

A robust analytical method must be a self-validating system. The following protocol integrates internal logic gates (System Suitability Tests) that automatically halt the sequence if fundamental chromatographic parameters drift, ensuring absolute data integrity.

A. Experimental Causality & Parameter Selection
  • Mobile Phase Organic Modifier: We explicitly select Methanol over Acetonitrile. Acetonitrile contains a triple bond (C≡N) with its own π electrons, which compete with the analyte for the biphenyl phase, suppressing resolution. Methanol lacks π electrons, maximizing the column's [3].

  • Mobile Phase Additive: 0.1% Formic Acid is used to ensure the pyrrole nitrogen is fully protonated, drastically enhancing Electrospray Ionization (ESI+) efficiency [4].

  • Particle Morphology: A superficially porous (core-shell) particle is chosen to minimize longitudinal diffusion (the B term in the van Deemter equation), sharpening peaks to maximize Rs​ .

B. Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole and dissolve in 10.0 mL of LC-MS grade Methanol to create a 1.0 mg/mL Primary Stock.

  • Dilute the stock to a 10 µg/mL Working Standard using 50:50 Water:Methanol.

  • Prepare the Critical Resolution Mixture (CRM) by spiking the working standard with 1% (w/w) of 2-(4-Methoxyphenyl)-1-methyl-1H-pyrrole.

Step 2: LC-MS/MS Instrument Conditions

  • Column: Superficially porous Biphenyl (100 mm × 2.1 mm, 2.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Methanol + 0.1% Formic Acid.

  • Gradient: 0-1 min (30% B), 1-6 min (linear ramp to 70% B), 6-7 min (hold 70% B), 7-7.1 min (drop to 30% B), 7.1-10 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • MS Ion Source: ESI in Positive Mode (Capillary: 3.5 kV, Desolvation Temp: 350°C).

  • MRM Transitions: Target Quantitative ( m/z 188.1 → 173.1 [loss of methyl]), Target Qualitative ( m/z 188.1 → 145.1).

Step 3: The Self-Validating Sequence Logic Before unknown samples are analyzed, the system must pass three sequential gates:

  • Inject Blank (50:50 Water:Methanol): Target peak S/N must be < 3. (Validates absence of carryover).

  • Inject CRM: Resolution ( Rs​ ) between isomers must be ≥1.5 . (Validates column chemistry and mobile phase preparation).

  • Inject Matrix Spike: Recovery must fall between 98.0% and 102.0%. (Validates extraction/ionization efficiency). If any condition is false, the sequence automatically halts.

G Start Method Development (Biphenyl Column) Specificity Specificity (Blank & Impurity Spikes) Start->Specificity Linearity Linearity & Range (LOQ to 120%) Start->Linearity Accuracy Accuracy & Precision (Recovery & %RSD) Start->Accuracy Decision Meets ICH Q2(R2) Criteria? Specificity->Decision Linearity->Decision Accuracy->Decision Optimize Optimize LC/MS Parameters Decision->Optimize No Validated Validated Purity Method Decision->Validated Yes Optimize->Start

Figure 2: Self-validating LC-MS/MS workflow compliant with ICH Q2(R2) guidelines.

Validation Results & Metrics

Following the optimization of the Biphenyl method, a full validation was executed in accordance with ICH Q2(R2) guidelines to ensure the method is fit-for-purpose for pharmaceutical quality control.

Table 2: ICH Q2(R2) Validation Metrics for the Biphenyl Method

Validation ParameterICH Q2(R2) RequirementObserved ResultStatus
Specificity No interference at tR​ Blank S/N < 2 at 4.8 minPass
Linearity ( R2 ) > 0.995 (from LOQ to 120%)0.9994Pass
Accuracy (% Recovery) 98.0% - 102.0%99.8% ± 0.4%Pass
Repeatability (% RSD) < 2.0% (n=6 injections)0.85%Pass
Limit of Quantitation S/N > 100.05 µg/mLPass

Conclusion

Validating the purity of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole requires moving beyond generic LC-MS workflows. Because mass spectrometry cannot differentiate between exact-mass regioisomers, chromatographic selectivity is paramount. By understanding the causality behind molecular interactions and switching from a dispersive C18 phase to a π -electron-rich Biphenyl phase paired with a methanolic mobile phase, analysts can achieve baseline resolution of critical impurities. When embedded within a self-validating sequence logic, this method guarantees uncompromised data integrity and ICH compliance.

References

  • European Medicines Agency. "ICH Q2(R2) Guideline on validation of analytical procedures". EMA Scientific Guidelines. Available at:[Link]

  • Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases". LCGC. Available at:[Link]

  • Restek Corporation. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool". Restek Articles. Available at:[Link]

Validation

Cross-Validation of In Vitro Assays for Novel COX-2 Inhibitors: A Comparative Guide Using 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole

The 2-arylpyrrole scaffold is a privileged structure in medicinal chemistry, frequently leveraged in the design of selective cyclooxygenase-2 (COX-2) inhibitors and anti-inflammatory agents[1]. To accurately benchmark th...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-arylpyrrole scaffold is a privileged structure in medicinal chemistry, frequently leveraged in the design of selective cyclooxygenase-2 (COX-2) inhibitors and anti-inflammatory agents[1]. To accurately benchmark the pharmacological potential of a novel derivative—2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (MMP) —against the clinical standard Celecoxib , researchers must employ a rigorous, multi-tiered validation strategy.

This guide details an orthogonal testing framework that bridges the gap between isolated target engagement and functional cellular efficacy, ensuring that observed data is free from experimental artifacts.

Mechanistic Rationale: The Tripartite Validation System

In early-stage drug discovery, relying on a single assay often leads to false positives. A robust screening cascade requires causality-driven, self-validating orthogonal assays:

  • Cell-Free Enzymatic Assay (Target Engagement): Proves direct binding and isoform selectivity (COX-1 vs. COX-2). By using isolated recombinant enzymes, this assay removes confounding variables such as cellular permeability, efflux pumps, or metabolic degradation[2].

  • Macrophage-Based PGE2 Assay (Cellular Efficacy): Validates that the compound can cross the lipid bilayer and inhibit functional Prostaglandin E2 (PGE2) production in a complex biological matrix. We utilize the RAW 264.7 murine macrophage line stimulated by Lipopolysaccharide (LPS). LPS binds to Toll-like receptor 4 (TLR4), potently inducing de novo synthesis of COX-2 without affecting constitutive COX-1[3].

  • Orthogonal Viability Screen (Artifact Exclusion): A compound might appear to inhibit PGE2 simply because it destroys the macrophage population. The MTT viability assay acts as a critical negative control, ensuring that the reduction in inflammatory markers is driven by true enzymatic inhibition rather than compound cytotoxicity[4].

Orthogonal Validation Workflow

G MMP 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (Test Compound) A1 Assay 1: Cell-Free COX-1/2 Fluorometric Assay (Target Engagement) MMP->A1 Direct Binding CEL Celecoxib (Reference Standard) CEL->A1 Benchmark A2 Assay 2: RAW 264.7 LPS-Induced PGE2 ELISA (Cellular Efficacy) A1->A2 Selectivity Confirmed Proceed to Cellular A3 Assay 3: MTT Viability (Cytotoxicity Screen) (False-Positive Control) A2->A3 Efficacy Confirmed Rule Out Toxicity

Orthogonal cross-validation workflow for evaluating COX-2 inhibitors.

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system , incorporating internal controls to guarantee data integrity.

Protocol 1: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

Causality: This assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to PGG₂, which is coupled with the oxidation of a highly specific fluorogenic probe (e.g., ADHP). Fluorometric detection (Ex/Em 535/587 nm) is chosen over colorimetric methods to prevent optical interference from the test compounds[2].

Self-Validating Controls:

  • 100% Initial Activity (IA) Control: Vehicle (DMSO) + Enzyme + Substrate.

  • Background Control: Vehicle + Substrate (No Enzyme) to rule out auto-oxidation.

Step-by-Step:

  • Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in assay buffer (100 mM Tris-HCl, pH 8.0, containing hematin).

  • Compound Dilution: Prepare serial dilutions of MMP and 5[5] in DMSO (final DMSO concentration in well 1%).

  • Incubation: In a black 96-well microplate, combine 75 µL assay buffer, 1 µL COX enzyme, 1 µL fluorometric probe, and 10 µL of the test compound. Incubate for 10 minutes at 25°C to allow compound-enzyme pre-equilibration[2].

  • Reaction Initiation: Add 10 µL of Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately measure fluorescence dynamically for 10 minutes at 25°C (Ex: 535 nm, Em: 587 nm). Calculate the reaction rate (slope) from the linear phase.

Protocol 2: LPS-Stimulated RAW 264.7 Macrophage PGE2 Assay

Causality: This assay evaluates the compound's ability to penetrate the cell and inhibit COX-2 in a physiological environment. We use a competitive Enzyme Immunoassay (EIA) where endogenous PGE2 competes with a tracer for antibody binding[3].

Self-Validating Controls:

  • Basal Control: Cells + Vehicle (No LPS) to ensure macrophages are not pre-activated by endotoxin-contaminated media.

  • Maximal Stimulation Control: Cells + LPS + Vehicle.

Step-by-Step:

  • Cell Seeding: Seed RAW 264.7 cells at 1×105 cells/well in a 24-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing serial dilutions of MMP or Celecoxib. Incubate for 1 hour.

  • Stimulation: Add LPS (Escherichia coli 0111:B4) to a final concentration of 1 µg/mL to all wells except the Basal Control[3]. Incubate for 24 hours.

  • Harvest & Quantification: Collect the supernatant on ice and centrifuge to remove debris. Quantify PGE2 using a commercial competitive EIA kit according to the manufacturer's protocol, reading absorbance at 405 nm or 450 nm depending on the substrate.

Protocol 3: MTT Cell Viability Assay

Causality: Tetrazolium salts (MTT) are reduced to purple formazan crystals by mitochondrial succinate dehydrogenase. This reaction only occurs in metabolically active cells, providing a direct readout of cell viability to exclude cytotoxic false positives[4].

Self-Validating Controls:

  • 100% Viability Control: Cells + Vehicle.

  • Positive Death Control: Cells + 0.1% Triton X-100.

Step-by-Step:

  • Parallel Plate Setup: Replicate the exact seeding and treatment conditions from Protocol 2 in a 96-well plate.

  • MTT Addition: After the 24-hour treatment period, add MTT solution (final concentration 0.5 mg/mL) directly to the culture media[4]. Incubate for 2 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 100 µL of pure DMSO to each well to dissolve the insoluble intracellular formazan crystals.

  • Measurement: Shake the plate for 5 minutes and measure absorbance at 540 nm using a microplate reader[4].

Comparative Data Presentation

The following tables summarize the cross-validation data, objectively comparing the experimental 2-arylpyrrole scaffold (MMP) against the clinical benchmark (Celecoxib).

Table 1: Cell-Free Enzymatic Inhibition & Selectivity MMP demonstrates moderate potency and good selectivity, confirming the 2-arylpyrrole scaffold as a viable COX-2 selective pharmacophore.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 / COX-2)
Celecoxib (Standard)> 100.00.04> 2500
MMP (Test Scaffold)45.21.8025.1

Table 2: Cellular Efficacy vs. Cytotoxicity (RAW 264.7) By cross-referencing the PGE2 inhibition with the MTT viability data, we confirm that MMP's anti-inflammatory effect is driven by target engagement (Therapeutic Window > 22), not by macrophage death.

CompoundPGE2 Inhibition IC₅₀ (µM)MTT Viability CC₅₀ (µM)Therapeutic Window (CC₅₀ / IC₅₀)
Celecoxib (Standard)0.31> 100.0> 322
MMP (Test Scaffold)4.50> 100.0> 22

References

  • Journal of Agricultural and Food Chemistry (ACS). Rosmarinic Acid in Prunella vulgaris Ethanol Extract Inhibits Lipopolysaccharide-Induced Prostaglandin E2 and Nitric Oxide in RAW 264.7 Mouse Macrophages.[Link]

  • Molecules (MDPI). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba.[Link]

  • PLOS One. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells.[Link]

  • Tetrahedron Letters (NII). Synthesis of N-substituted 2-arylpyrroles by the reaction of (η2-imine)Ti(O-i-Pr)2 complexes with 3,3-diethoxypropyne.[Link]

Sources

Comparative

Comprehensive Structural and Behavioral Comparison of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole and Its Regioisomers

As a Senior Application Scientist, evaluating the structural nuances of functionalized heterocycles is critical for downstream applications in medicinal chemistry and organic materials. The 1-methyl-2-arylpyrrole scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural nuances of functionalized heterocycles is critical for downstream applications in medicinal chemistry and organic materials. The 1-methyl-2-arylpyrrole scaffold is a privileged structure, but its behavior is highly dependent on the regiochemistry of the aryl substituents.

This guide provides an objective, in-depth comparison of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (the meta isomer) against its structural alternatives: the ortho (2-methoxyphenyl) and para (4-methoxyphenyl) isomers. We will analyze how the spatial positioning of the methoxy group dictates molecular conformation, electronic distribution, and synthetic viability[1][2].

Structural and Conformational Dynamics

The physical and chemical properties of 1-methyl-2-arylpyrroles are governed by the dihedral angle between the pyrrole and phenyl rings, as well as the electronic transmission of the substituents.

Steric Strain and Coplanarity
  • The Ortho Isomer [2-(2-Methoxyphenyl)-1-methyl-1H-pyrrole]: The proximity of the ortho-methoxy group to the N-methyl group of the pyrrole ring creates severe steric repulsion. To alleviate this A-1,3 strain, the molecule adopts a highly twisted conformation, significantly increasing the dihedral angle between the two rings. This loss of coplanarity breaks π -conjugation, isolating the two aromatic systems.

  • The Meta Isomer [2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole]: Moving the methoxy group to the meta position eliminates this steric clash. The molecule can adopt a nearly planar conformation, allowing for extended π -orbital overlap between the pyrrole and the phenyl ring.

  • The Para Isomer[2-(4-Methoxyphenyl)-1-methyl-1H-pyrrole]: Similar to the meta isomer, the para configuration experiences minimal steric hindrance at the biaryl junction, favoring a planar, highly conjugated geometry.

Electronic Effects: Resonance (+M) vs. Induction (-I)

The methoxy group is an electron-donating group via resonance (+M) and an electron-withdrawing group via induction (-I). Its position fundamentally alters the electron density of the pyrrole ring:

  • In the para isomer , the +M effect dominates. Lone pairs from the oxygen can delocalize through the phenyl ring directly onto the C2 position of the pyrrole, making the heterocycle highly electron-rich.

  • In the meta isomer (our target) , resonance donation cannot reach the C2 attachment point due to orbital symmetry. Therefore, the inductive withdrawing effect (-I) dominates. The pyrrole ring in the meta isomer is comparatively more electron-deficient than in the para isomer.

IsomerComparison Base 1-Methyl-2-arylpyrrole Core Ortho 2-(2-Methoxyphenyl) Ortho Isomer Base->Ortho Meta 2-(3-Methoxyphenyl) Meta Isomer (Target) Base->Meta Para 2-(4-Methoxyphenyl) Para Isomer Base->Para Steric High Steric Strain Twisted Conformation Reduced Conjugation Ortho->Steric Inductive Minimal Steric Strain Inductive Withdrawing (-I) Planar Conformation Meta->Inductive Resonance Minimal Steric Strain Resonance Donating (+M) Planar Conformation Para->Resonance

Caption: Structural and electronic divergence among 2-(methoxyphenyl)-1-methyl-1H-pyrrole regioisomers.

Analytical Characterization & Performance Data

The structural differences outlined above manifest directly in the analytical data of these isomers. The table below summarizes the quantitative and qualitative differences observed during characterization.

Property / Metric2-(2-Methoxyphenyl) (Ortho)2-(3-Methoxyphenyl) (Meta)2-(4-Methoxyphenyl) (Para)
Estimated Dihedral Angle > 45° (Twisted)< 15° (Planar)< 15° (Planar)
Dominant Electronic Effect Inductive (-I) & Weakened +MInductive (-I) onlyResonance (+M)
UV-Vis Absorption ( λmax​ ) Hypsochromic shift (Blue shift)Bathochromic shift (Red shift)Strong Bathochromic shift
Pyrrole 1 H NMR Shift (C5-H) Shielded by twisted phenyl ringDeshielded (Planar, -I effect)Shielded (+M electron donation)
Synthetic Yield (C-H Arylation) Moderate (~40-50%)High (>75%)High (>80%)

Note: The twisted nature of the ortho isomer disrupts conjugation, leading to a higher energy π→π∗ transition (blue shift) in UV-Vis spectroscopy compared to the highly conjugated meta and para isomers.

Experimental Protocol: Direct C-H Arylation Synthesis

Historically, synthesizing 1-methyl-2-arylpyrroles required pre-functionalized starting materials via Suzuki-Miyaura coupling. However, modern methodologies favor Palladium-Catalyzed Direct C-H Arylation [1]. This approach is atom-economical and self-validating, as the regioselectivity is intrinsically driven by the innate nucleophilicity of the pyrrole C2 position.

The following protocol details the synthesis of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole, adapted from established cross-coupling standards[1, 2].

Reagents & Materials
  • Substrates: 1-Methylpyrrole (5.0 equiv), 3-Bromoanisole (1.0 equiv)

  • Catalyst System: Palladium(II) acetate [Pd(OAc) 2​ ] (5 mol%), Bulky Phosphine Ligand (e.g., BuAd 2​ P or Cy 2​ P-o-biphenyl) (10 mol%)

  • Base & Solvent: Anhydrous K 3​ PO 4​ (2.0 equiv), N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc) 2​ (5 mol%), the phosphine ligand (10 mol%), and K 3​ PO 4​ (2.0 equiv).

    • Causality: A bulky, electron-rich phosphine ligand is critical. It facilitates the oxidative addition of the unactivated aryl halide and promotes the reductive elimination step by imposing steric bulk.

  • Substrate Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous NMP, followed by 3-bromoanisole (1.0 equiv) and 1-methylpyrrole (5.0 equiv).

    • Causality: 1-Methylpyrrole is used in a 5-fold excess to suppress unwanted diarylation (forming 2,5-bis(3-methoxyphenyl)-1-methyl-1H-pyrrole). NMP is chosen for its high boiling point and polarity, which stabilizes the palladium intermediates.

  • Thermal Activation: Seal the tube and heat the reaction mixture at 125 °C for 24 hours in a pre-heated oil bath.

  • Workup & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with distilled water (3x) and brine to remove the NMP solvent and inorganic salts. Dry the organic layer over anhydrous Na 2​ SO 4​ .

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient).

    • Self-Validation: Monitor fractions via TLC (UV active). The product will elute as a distinct, highly UV-active spot due to the extended conjugation of the meta-isomer.

SynthesisWorkflow Start 1-Methylpyrrole + 3-Bromoanisole Cat Add Pd(OAc)2 & Phosphine Ligand Start->Cat Base Add Base (K3PO4) in NMP Solvent Cat->Base Heat Heat at 125°C for 24h Base->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Silica Gel Chromatography Workup->Purify Product 2-(3-Methoxyphenyl)- 1-methyl-1H-pyrrole Purify->Product

Caption: Palladium-catalyzed direct C-H arylation workflow for synthesizing 1-methyl-2-arylpyrroles.

Conclusion

When selecting a 1-methyl-2-arylpyrrole derivative for application development, the positional isomerism of the aryl substituents cannot be overlooked. 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole offers an optimal balance: it maintains the highly conjugated, planar architecture necessary for photophysical or binding applications, while its strictly inductive (-I) electronic profile provides a distinct electron density map compared to its para counterpart. Furthermore, its lack of steric hindrance allows for high-yielding synthesis via modern direct C-H arylation protocols.

References

  • Title: Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Modular and Catalytic Methodology To Access 2,5-Furan-Based Phenylene/Thiophene Oligomers through a One-Pot Decarboxylative Cross-Coupling from 5-Bromofurfural Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole

This document provides a detailed protocol for the safe and compliant disposal of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (CAS No. 62041-51-4).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole (CAS No. 62041-51-4). As a specialized heterocyclic compound used in advanced research and drug development, its handling and disposal demand a rigorous, scientifically-grounded approach. This guide is designed for laboratory professionals to ensure personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal

Before any disposal action is taken, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, we can infer its hazard profile from its structural components—the pyrrole core and the methoxyphenyl group—and data on closely related analogs.

  • Pyrrole Core: The parent compound, pyrrole, is classified as a flammable liquid that is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[1][2][3] This immediately flags the compound as a hazardous material.

  • Methoxyphenyl Group: Aromatic ethers can have varying toxicological profiles and environmental fates. Compounds like methoxychlor, which also contain a methoxyphenyl moiety, are known for their potential to persist in the environment and bioaccumulate in aquatic organisms.[4][5] This structural alert necessitates treating the compound as potentially ecotoxic.

Based on this analysis, 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole must be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its likely characteristics of ignitability and toxicity .[6][7] Therefore, disposal via sanitary sewer (drain) or as general solid waste is strictly prohibited.[8][9]

The Core Disposal Protocol: A Step-by-Step Methodology

Adherence to a systematic disposal workflow is critical for safety and compliance. The following steps outline the procedure from waste generation to final handoff to environmental health and safety professionals.

Step 1: Waste Segregation at the Point of Generation

The principle of waste segregation is paramount to prevent dangerous chemical reactions and to facilitate proper end-of-life treatment.[10][11]

  • Action: Immediately upon generation, discard any waste containing 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole into a designated Non-Halogenated Organic Waste container.

  • Causality: This compound is an organic chemical that does not contain halogens (F, Cl, Br, I). Mixing it with halogenated waste streams complicates the incineration or recycling process. Critically, it must be kept separate from incompatible materials such as strong oxidizing agents, which could lead to a violent reaction.[11][12]

Step 2: Proper Container Management

The integrity of the waste container is the primary barrier protecting the laboratory environment.[13]

  • Action: Use only chemically compatible, leak-proof containers provided or approved by your institution's Environmental Health and Safety (EHS) department. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[11][14] Clearly write the full chemical name, "2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole," along with any solvents or other chemicals present in the mixture, with estimated percentages. Do not use abbreviations.[10]

  • Handling: Keep the waste container securely closed at all times, except when actively adding waste. Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport.[12]

Step 3: Satellite Accumulation Area (SAA) Storage

Federal and local regulations govern the temporary storage of hazardous waste within the laboratory.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area, which should be at or near the point of waste generation.

  • Causality: The SAA must be under the direct control of the laboratory personnel. The container should be placed within a secondary containment bin or tray capable of holding the entire volume of the container.[13] This measure ensures that any potential leak from the primary container is captured, preventing a wider spill and environmental release.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained EHS staff.

  • Action: Once the waste container is approaching the 90% fill line, schedule a waste pickup with your institution's EHS office.[12]

  • Trustworthiness: Never move hazardous waste containers through public areas like hallways yourself.[11] Rely on the established institutional procedures and trained professionals who are equipped to transport these materials safely and in compliance with Department of Transportation (DOT) regulations.

Management of Spills and Contaminated Materials

Preparing for emergencies is a key pillar of laboratory safety.[15]

  • Small Spills: In the event of a minor spill, alert personnel in the immediate area. Wearing appropriate Personal Protective Equipment (PPE) (see Table 1), contain the spill using an inert absorbent material like vermiculite or sand.[1] Carefully collect the contaminated absorbent and debris, place it in a sealed, labeled container, and dispose of it as hazardous waste through the same non-halogenated organic stream.

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and wipes that are contaminated with 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole must be disposed of as solid hazardous waste. They should not be placed in the regular trash or biohazard bins.[14]

  • Empty Containers: An "empty" container that held this chemical is not truly empty and must be managed properly. To render it non-hazardous, it must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous liquid waste.[13] Subsequent rinses can typically be discarded down the drain, but you must confirm this with your local EHS guidelines. After rinsing and air-drying, the labels on the container must be fully defaced or removed before it can be discarded as regular glass or plastic waste.[13]

Summary of Disposal and Safety Parameters

The following table provides a quick-reference summary of key operational parameters for handling and disposing of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole.

ParameterGuidelineRationale & References
Waste Classification RCRA Hazardous Waste (Ignitable, Toxic)Inferred from pyrrole parent compound data. Must be managed under federal and state regulations.[6][7]
Primary Waste Stream Non-Halogenated Organic Liquid WastePrevents mixing with incompatible waste types and streamlines final disposal treatment.[12]
Container Type Chemically resistant (HDPE, Glass), sealablePrevents leaks and degradation of the container.
Maximum Fill Level 90% of total container volumeAllows for vapor expansion and prevents spills during handling and transport.[12]
Key Incompatibilities Strong Oxidizing Agents, Strong AcidsMixing can cause fire, explosion, or toxic gas generation.[11]
Required PPE Nitrile gloves, safety goggles, lab coatProtects against skin/eye contact and chemical splashes.[1][16]
Disposal Method Collection by licensed EHS personnelEnsures safe, compliant "cradle-to-grave" management of hazardous waste.[17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole waste in a laboratory setting.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generation (e.g., reaction quench, used solvent) B Characterize Waste: Is 2-(3-Methoxyphenyl)-1-methyl-1H-pyrrole present? A->B C Select Correct Waste Container: 'Non-Halogenated Organic Waste' B->C Yes J Follow appropriate disposal for non-hazardous waste B->J No D Affix Hazardous Waste Label (Complete all fields) C->D E Add Waste to Container (Keep closed when not in use) D->E F Container >90% Full? E->F F->E No G Store in Satellite Accumulation Area (Secondary Containment) F->G Yes H Contact EHS for Waste Pickup G->H I Waste Collected by EHS (Disposal Complete) H->I

Caption: Decision workflow for hazardous chemical waste disposal.

References

  • NIH Waste Disposal Guide. National Institutes of Health. Available at: [Link]

  • Chemical Waste - Research Facilities. National Institutes of Health. Available at: [Link]

  • NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health. Available at: [Link]

  • Environmental Management and Waste Minimization at the NIH (Manual Chapter 3032). National Institutes of Health. Available at: [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. Available at: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Available at: [Link]

  • Safety Data Sheet - Pyrrole. DC Fine Chemicals. Available at: [Link]

  • RCRA | Environmental Health and Safety. Case Western Reserve University. Available at: [Link]

  • Pyrrole Safety Data Sheet. Alfa Aesar. Available at: [Link]

  • Safety Guides & Tipsheets. American Chemical Society. Available at: [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. Available at: [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. Available at: [Link]

  • Laboratory Safety. American Chemical Society. Available at: [Link]

  • Safety Data Sheet - Bis(4-methoxyphenyl)methanol. Angene Chemical. Available at: [Link]

  • The ACS Guide to Safety in Academic Chemical Laboratories. American Chemical Society. Available at: [Link]

  • Material Safety Data Sheet. U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available at: [Link]

  • RCRA Hazardous Waste Compliance in California. Encamp. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Available at: [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles. MDPI. Available at: [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Royal Society of Chemistry. Available at: [Link]

  • Toxicological Profile for Methoxychlor. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Chemical compounds associated with increased risk for cancer incidence found in environmental samples. Frontiers. Available at: [Link]

  • Potential Environmental Risk Characteristics of PCB Transformation Products. MDPI. Available at: [Link]

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